Isodecanol

Catalog No.
S8109490
CAS No.
68551-08-6
M.F
C10H22O
C10H21OH
M. Wt
158.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isodecanol

CAS Number

68551-08-6

Product Name

Isodecanol

IUPAC Name

8-methylnonan-1-ol

Molecular Formula

C10H22O
C10H21OH

Molecular Weight

158.28 g/mol

InChI

InChI=1S/C10H22O/c1-10(2)8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3

InChI Key

PLLBRTOLHQQAQQ-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCO

solubility

Insoluble in water
In water, 150 mg/L at 25 °C (est)
Solubility in water, g/100ml: 2.5

Canonical SMILES

CC(C)CCCCCCCO

Isodecyl alcohol is a colorless liquid with a mild alcohol odor. Floats on water. (USCG, 1999)

what is Isodecanol used for in research

Author: Smolecule Technical Support Team. Date: February 2026

What is Isodecanol?

This compound (CAS 25339-17-7), also known as isodecyl alcohol, is a branched-chain primary alcohol with the molecular formula C₁₀H₂₂O and a molecular weight of 158.28 g/mol [1].

Key Physical and Chemical Properties:

Property Value
Appearance Colorless liquid with a mild alcohol odor [1]
Boiling Point 220 °C [1]
Melting Point 7 °C [1]
Density 0.841 g/cm³ [1]
Refractive Index n20/D 1.440 [1]
Log Kow 3.71 (calculated) [2]
Water Solubility 151.8 mg/L (calculated) [2]

Key Research and Industrial Applications

This compound's utility spans from large-scale industrial manufacturing to precise laboratory research, valued for its solvency and chemical properties.

Industrial Applications and Market Data The global market for this compound is growing, driven by its use in various sectors. The table below summarizes key market data and primary applications [3] [4] [5]:

Aspect Details
Market Size (2023/2024) USD 345 million to USD 4.92 billion (varies by report scope) [3] [4]
Projected Market Size (2032/2033) USD 450 million to USD 21.31 billion [3] [5]
Growth Rate (CAGR) Approximately 4.2% to 4.5% [4] [5]
Primary Industrial Uses Surfactants, Plasticizers, Lubricants, Personal Care & Cosmetics [3] [4] [5]

Pharmaceutical and Analytical Research In scientific research, this compound serves specific, high-purity purposes:

  • Analytical Reference Standard: Used as a high-purity reference standard compliant with regulatory guidelines for analytical method development, validation, and quality control during drug synthesis and formulation [6].
  • Pharmaceutical Solvent and Intermediate: Acts as a versatile solvent and pivotal intermediate in the synthesis of pharmaceutical compounds [1].

Specialized Biochemical and Environmental Research Research studies demonstrate specialized applications for this compound:

  • Metals Processing: A 1976 study investigated the inhibitory effect of various organic solvents, including this compound, on the ability of Thiobacillus ferrooxidans to oxidize chalcopyrite, relevant for metal extraction [1].
  • Wastewater Treatment: A 2011 study used this compound as a component in emulsion liquid membranes for the efficient removal of phenols from aqueous solutions, demonstrating potential for treating industrial wastewater [1].
  • Developmental Toxicology: A 1997 study compared the prenatal toxicity of one straight-chain and five branched-chain primary alcohols, including this compound, in rats [1] [2].

Experimental Spotlight: Role in Antibiotic Signaling

A 2020 study provided a detailed mechanistic insight into a P450 monooxygenase (SrrO) in Streptomyces rochei, using synthetic 6'-deoxo-SRB1 as a key experimental substrate [7]. The experimental workflow can be summarized as follows:

G srrO Gene\n(Inactivated) srrO Gene (Inactivated) Mutant Strain\n(KA54) Mutant Strain (KA54) srrO Gene\n(Inactivated)->Mutant Strain\n(KA54) Genetic Modification 6'-deoxo-SRB1/\n6'-deoxo-SRB2 6'-deoxo-SRB1/ 6'-deoxo-SRB2 Mutant Strain\n(KA54)->6'-deoxo-SRB1/\n6'-deoxo-SRB2 Accumulates 6'-deoxo-SRB1 6'-deoxo-SRB1 SrrO Enzyme\n(Expression System) SrrO Enzyme (Expression System) 6'-deoxo-SRB1->SrrO Enzyme\n(Expression System) Fed to SRB1\n(Final Product) SRB1 (Final Product) SrrO Enzyme\n(Expression System)->SRB1\n(Final Product) Converts via Oxidation Antibiotic Production\n(Lankacidin/Lankamycin) Antibiotic Production (Lankacidin/Lankamycin) SRB1\n(Final Product)->Antibiotic Production\n(Lankacidin/Lankamycin) Induces

Experimental workflow for elucidating SrrO function

Key Experimental Findings:

  • Gene Inactivation: An srrO mutant (KA54) was created, which produced signaling molecules with one less oxygen atom (6'-deoxo-SRB1 and 6'-deoxo-SRB2) [7].
  • Functional Analysis: Gel shift assays showed 6'-deoxo-SRB1 had a 100-fold lower affinity for its receptor (SrrA) compared to SRB1 [7].
  • Bioconversion Assay: Expressing the srrO gene in a heterologous system converted the synthetic 6'-deoxo-SRB1 into the mature SRB1 signal, confirming SrrO's oxidative role [7].

Emerging Trends and Research Considerations

  • Bio-based Production: A significant trend is the shift towards bio-based and sustainable production processes for this compound, driven by environmental regulations [3].
  • High-Purity Grades: Development of higher-purity grades (e.g., pharmaceutical, cosmetic) for demanding applications in pharmaceuticals and personal care [8] [5].
  • Toxicological Data: A safety review indicated an acute oral LD₅₀ in rats of 6.5 g/kg [2]. A developmental toxicity study administered this compound to rats at doses up to 10 mmol/kg (1,580 mg/kg) [2].

Conclusion

For researchers, this compound presents two primary facets:

  • As a practical tool, it serves as a solvent and intermediate.
  • As a specialized reagent, its high-purity forms are crucial in analytical and pharmaceutical chemistry, while its utility in biochemical research, as illustrated by its role in elucidating antibiotic signaling pathways, demonstrates its value in fundamental scientific discovery.

References

Isodecanol synthesis and production methods

Author: Smolecule Technical Support Team. Date: February 2026

Isodecanol Production Methods

Industrial production of this compound primarily relies on two major processes: the Oxo Process and the Ziegler Process. The table below summarizes their key characteristics.

Process Name Feedstock Key Reaction Steps Final Product Description

| Oxo Process [1] [2] | C9 olefins (Nonenes) [1] | 1. Reaction of nonenes with CO + H₂ (hydroformylation) [1] 2. Hydrogenation of resulting aldehydes [1] | A mixture of branched C10 alcohols, primarily trimethyl-1-heptanols and dimethyl-1-octanols [1]. | | Ziegler Process [1] [3] | Trialkylaluminum compounds [1] | Oxidation of trialkylaluminum compounds [1]. | A mixture of alcohols [1]. |

The following diagram illustrates the general workflow of the Oxo Process, which is a dominant industrial method for this compound production.

G Nonene Feedstock Nonene Feedstock Hydroformylation Reactor Hydroformylation Reactor Nonene Feedstock->Hydroformylation Reactor CO + H₂ Catalyst Aldehyde Intermediates Aldehyde Intermediates Hydroformylation Reactor->Aldehyde Intermediates Hydrogenation Unit Hydrogenation Unit Aldehyde Intermediates->Hydrogenation Unit H₂ Crude this compound Mixture Crude this compound Mixture Hydrogenation Unit->Crude this compound Mixture Purification & Distillation Purification & Distillation Crude this compound Mixture->Purification & Distillation Final this compound Product Final this compound Product Purification & Distillation->Final this compound Product Start (Nonenes) Start (Nonenes)

Industrial production workflow for this compound via the Oxo Process.

Laboratory-Scale Synthesis Protocol

A Chinese patent (CN1762942A) details a preparation method for isodecyl alcohol. The described synthesis involves a multi-step procedure to produce 8-methylnonan-1-ol, a specific isomer of this compound [4].

The synthesis begins with methyl acetoacetate and proceeds through key steps of halogenation and hydrolysis to form the final product [4]. The workflow is outlined below.

G Methyl Acetoacetate Methyl Acetoacetate Halogenation Reaction Halogenation Reaction Methyl Acetoacetate->Halogenation Reaction with Cl₂, Br₂, or I₂ Halogenated Ester Halogenated Ester Halogenation Reaction->Halogenated Ester Alkaline Hydrolysis Alkaline Hydrolysis Halogenated Ester->Alkaline Hydrolysis e.g., NaOH Decarboxylation Decarboxylation Alkaline Hydrolysis->Decarboxylation with heat Ketone Intermediate Ketone Intermediate Decarboxylation->Ketone Intermediate Grignard Reaction Grignard Reaction Ketone Intermediate->Grignard Reaction with Vinyl Magnesium Halide Tertiary Alcohol Tertiary Alcohol Grignard Reaction->Tertiary Alcohol Hydrolysis & Isomerization Hydrolysis & Isomerization Tertiary Alcohol->Hydrolysis & Isomerization Catalyst e.g., KOH 8-Methylnonan-1-ol (this compound) 8-Methylnonan-1-ol (this compound) Hydrolysis & Isomerization->8-Methylnonan-1-ol (this compound) Start (Raw Material) Start (Raw Material)

Laboratory-scale synthesis workflow for a specific this compound isomer from a patent [4].

Key Experimental Details from the Patent [4]:

  • Halogenation: Conducted in solvents like petroleum ether, diethyl ether, or tetrahydrofuran (THF) at temperatures between -10°C to 30°C.
  • Hydrolysis & Decarboxylation: The halogenated ester is stirred with an alkali solution like sodium hydroxide, then acidified and warmed to facilitate decarboxylation.
  • Grignard Reaction: The ketone intermediate reacts with a vinyl magnesium halide, prepared from magnesium and a vinyl halide in THF, under reflux conditions.
  • Final Hydrolysis & Isomerization: The tertiary alcohol undergoes a final hydrolysis step, potentially using an alkali like potassium hydroxide, to form and isomerize the product into 8-methylnonan-1-ol.
  • Purification: The final crude product is extracted (e.g., with ethyl acetate), washed, dried, and purified through methods like silica gel column chromatography.

Applications and Handling

This compound is a versatile chemical with several industrial and research applications:

  • Industrial Uses: Production of surfactants, lubricants, plasticizers, and personal care products [2] [5]. It also acts as an anti-foaming agent in textile processing [1].
  • Research Use: Serves as a solvent/diluent in specialized chemistry, such as in the formulation of extractants for separating minor actinides from nuclear waste, where its properties promote sharp phase separation [6].

Safety Notes: this compound is generally stable but can attack some plastics. It is classified as an irritant and can cause skin and eye irritation [1].

References

Isodecanol solubility and stability

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Stability Data

The following tables summarize the key physicochemical properties of isodecanol. Please note that some data points were not available in the search results.

Table 1: Solubility Profile of this compound

Property Value / Description Notes / Conditions
Water Solubility Insoluble [1] [2] Appears as a colorless liquid that floats on water [2].
Solubility in Organic Solvents Soluble (sparingly in Benzene, slightly in Chloroform) [2] -
Log P (Partition Coefficient) 3.740 (estimated) [2] Indicates high lipophilicity.

Table 2: Stability and Key Physical Properties

Property Value / Description Notes / Conditions
Storage Temperature Refrigerator [2] -
Boiling Point 215-225 °C [2] -
Melting Point -60 °C [2] -
Density 0.838 g/mL [2] At 20 °C.
Flash Point 95 °C [2] -
Reactivity Attacks plastics [2]. Can form explosive mixtures with strong oxidizers like hydrogen peroxide [2].

Experimental Workflow for Property Characterization

For a researcher, characterizing a compound like this compound involves a logical sequence of experiments. The diagram below outlines a proposed high-level workflow.

G Figure 1: Proposed Workflow for Characterizing this compound Properties cluster_1 Purity Assessment cluster_2 Physicochemical Profiling cluster_3 Stability Evaluation Start Sample Acquisition (CAS 25339-17-7) P1 Chromatographic Analysis (e.g., GC) Start->P1 P2 Spectroscopic Analysis (e.g., NMR, MS) Start->P2 PC1 Solubility Studies (Water & Organic Solvents) P1->PC1 P2->PC1 PC2 Partition Coefficient (Log P) Determination PC1->PC2 PC3 Thermal Analysis (TGA, DSC) PC2->PC3 S1 Forced Degradation Studies (Heat, Light, pH) PC3->S1 S2 Compatibility Testing (e.g., with Plastics) S1->S2 Data Compilation of Technical Guide S2->Data

Proposed workflow for characterizing this compound properties.

Key Hazards and Safety Notes

For drug development professionals, it is critical to note that this compound is hazardous to aquatic life with long-lasting effects and is classified as a moderately hazardous chemical [1]. It can cause eye irritation and is harmful if swallowed [2].

References

Isodecanol market overview and key players

Author: Smolecule Technical Support Team. Date: February 2026

Market Size and Projections

Region Market Size (2024) Projected Market Size (2032) CAGR (2025-2032) Key Driving Factors
Global USD 4.92 Billion [1] USD 21.31 Billion [1] 4.40% [1] Demand from personal care, lubricants, and surfactant industries [1]
Asia-Pacific 39.31% market share (2024) [1] - - Rapid urbanization, industrialization, adoption of high-performance chemicals [1]
North America - - 9.24% [1] Industrial automation, demand for high-performance chemical intermediates [1]

Key Market Players and Profiles

Leading companies in the isodecanol market are compared below based on their focus and strengths [2]:

Company Strength / Strategic Focus
BASF SE Product portfolio expansion, sustainable production (bio-based oxo alcohols), global presence [2] [1]
Shell Chemicals Extensive distribution networks, consistent product quality [2]
Eastman Chemical Company Eco-friendly processes, sustainable sourcing [2]
Ineos Oxide High-purity this compound for specialty applications [2]
Sasol Strategic acquisitions, diverse product portfolio [2] [3]
Evonik Industries AG Investment in sustainable solutions (bio-based oxo alcohols) [1]
Regional Players (Asia) LG Chem, Jiangsu Sopo Chemical: Competitive pricing, regional logistics advantages [2]

Application in Scientific Research: A Protocol for Boron Extraction

While this compound's primary use is industrial, it has a specialized application in scientific research for extracting boron from salt lake brines, which is critical for various electronic and industrial uses [4]. Here is a detailed methodology for this process:

1. Experimental Workflow The following diagram outlines the key stages in the boron recovery process using this compound [4]:

boron_extraction Start Salt Lake Brine Feed Step1 Extraction Mix brine with organic phase (2.5 mol/L this compound) Adjust pH, stir 15 min Start->Step1 Step2 Settling & Separation Allow 10 min for phase separation Step1->Step2 Step3 Multi-Stage Extraction 3-stage counter-current process Step2->Step3 Raffinate Boron-Depleted Raffinate Step2->Raffinate Aqueous Phase Step4 Boron-Loaded Organic Phase Step3->Step4 Step5 Stripping Mix with water stripping agent Step4->Step5 Step6 Multi-Stage Stripping 4-stage counter-current process Step5->Step6 Step7 Recovered Boron Solution Step6->Step7

Workflow for boron recovery from brine using this compound solvent extraction [4]

2. Materials and Reagents

  • Brine Source: Use concentrated salt lake brine (e.g., from East Taijinar Salt Lake) with high magnesium content [4].
  • Extractant: Industrial grade This compound (purity >98%) [4].
  • Diluent: Sulfonated kerosene [4].
  • Equipment: Mechanical oscillator, separatory funnels or jars, pH meter, ICP-OES for analysis [4].

3. Optimized Procedure [4]

  • Extraction:

    • Prepare organic phase: 2.5 mol/L this compound in sulfonated kerosene.
    • Mix with brine at a 1:1 Organic-to-Aqueous (O/A) phase ratio.
    • Adjust equilibrium pH as required using HCl.
    • Stir for 15 minutes at room temperature (293 K) to reach equilibrium.
    • Allow mixture to settle for 10 minutes for complete phase separation.
  • Multi-Stage Counter-Current Extraction:

    • Conduct a simulated three-stage counter-current extraction.
    • This optimized process can achieve a boron extraction efficiency of 99.07%.
  • Stripping:

    • Use the boron-loaded organic phase from the extraction step.
    • Mix with a pure water stripping agent.
    • Perform a simulated four-stage counter-current stripping.
    • This process can achieve a boron stripping efficiency of 98.71%, yielding an overall boron recovery of 97.79%.

Market Segmentation and Trends

The this compound market can be broken down by product type and application, which highlights its diverse uses:

  • By Product: The 2-Octyldodecanol segment held the largest revenue share (38.6% in 2024), valued for its excellent emollient properties in cosmetics and lubricants. The 2-Hexyldecanol segment is expected to grow the fastest, driven by its use in specialty chemical synthesis [1].
  • By Application: Key areas include Surfactants, Synthesize Derivatives, Polymer Additives, and Lubricant Esters [1]. In industrial contexts, it is also segmented into Coatings, Lubricants, and Personal Care [3].

A major trend is the industry's shift towards bio-based and sustainable production. Leading companies are investing in bio-based feedstocks and green chemistry principles to reduce their carbon footprint, aligning with global environmental goals [1].

Final Overview

The this compound market is on a steady growth path, serving vital roles in multiple industries. For researchers, its well-defined application in boron recovery showcases a practical, efficient, and scalable methodology. The increasing focus on sustainability is also shaping the future strategies of key market players.

References

Isodecanol in HPLC method development

Author: Smolecule Technical Support Team. Date: February 2026

Principles of HPLC Analysis

A robust HPLC method involves identifying a compound by its retention time and quantifying it using a calibration curve [1].

  • Qualitative Analysis: A sample component is identified by comparing its retention time with that of a standard sample analyzed under identical conditions [1].
  • Quantitative Analysis: This involves measuring the concentration of the target compound. The two main methods are:
    • External Standard Method: A calibration curve is created using a series of standard samples with known concentrations.
    • Internal Standard Method: A fixed amount of a known compound (the internal standard) is added to both the unknown and standard samples. A calibration curve is then created using the ratio of the target component's peak area to the internal standard's peak area. This method helps correct for errors in injection volume or sample preparation [1].

The general procedure for establishing an HPLC method is outlined below.

Start Start Method Development Step1 Step 1: Investigate Analyte Properties (Molecular weight, structure, solubility, UV spectrum, sample matrix) Start->Step1 Step2 Step 2: Establish Initial Conditions (Select column & mobile phase, confirm peak with standard sample) Step1->Step2 Step3 Step 3: Validate Method (Check calibration linearity, quantitative reproducibility, separation from impurities) Step2->Step3 Step4 Step 4: Routine Analysis (Perform column maintenance, document procedure) Step3->Step4

Analytical Protocol for a Similar Fatty Alcohol

While a direct method for isodecanol is not available, an established LC-MS/MS protocol for dodecanol (C12OH) and its ethoxylates provides a excellent template [2]. This compound shares similar hydrophobic properties, making this method highly relevant. The key challenge is that these alcohols lack a chromophore for sensitive UV detection, so a derivatization step is used.

1. Sample Derivatization

  • Objective: To attach a phenyl group to the alcohol, enabling sensitive detection with a mass spectrometer [2].
  • Reagents: Phenyl isocyanate (PIC) as the derivatization agent, acetonitrile as solvent [2].
  • Procedure:
    • Add 25.5 µL of PIC to a sample containing the alcohol in 200 µL of acetonitrile.
    • Heat the solution at 70°C for 30 minutes.
    • Add 10 µL of methanol and heat again at 70°C for 30 minutes (this step quenches any excess PIC).
    • Evaporate the sample to dryness at 80°C.
    • Redissolve the dry residue in mobile phase to a final volume of 1 mL.
    • Filter through a PTFE syringe filter before LC-MS/MS analysis [2].

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions The following table summarizes the key parameters used for the separation and detection of dodecanol derivatives [2].

Parameter Specification
Analytical Column C18 (Octadecylsilica)
Separation Mode Reversed-Phase
Elution Method Gradient
Mobile Phase Mixture of ethyl acetate and acetonitrile (5 mM ammonium acetate)
Detection Tandem Mass Spectrometry (MS/MS)
Detection Mode Multiple Reaction Monitoring (MRM)

Key Considerations for this compound Method Development

When adapting the above protocol or developing a new one for this compound, consider the following:

  • Detection is Crucial: If you are using a UV detector, derivatization is essential. If you have access to an MS detector, derivatization still significantly improves sensitivity and reliability for the alcohol and its short-chain derivatives [2].
  • Column Selection: A C18 column is a standard and effective choice for separating fatty alcohol derivatives. Specialized columns like the mixed-mode Newcrom R1 can also be explored for challenging separations [3].
  • Internal Standard: For accurate quantification, especially in complex matrices like environmental or biological samples, the internal standard method is recommended. The ideal internal standard should be a compound not found in the sample, should elute near your target analyte, and be chemically stable [1].

Troubleshooting and Optimization Tips

The journey to a robust method involves iterative testing. Here is a workflow to systematically address common issues.

Problem Problem: Poor Resolution Opt1 Adjust mobile phase gradient or composition Problem->Opt1 Check Check Result Opt1->Check Opt2 Optimize column temperature Opt2->Check Opt3 Try a different column (C8, phenyl, mixed-mode) Opt3->Check Check->Problem No improvement Check->Opt2 Check->Opt3

  • If Peaks Are Too Broad or Show Tailing: This can be caused by secondary interactions with residual silanols on the column silica. Using a column with high-purity, low-silanol-activity silica (like the Newcrom R1) can mitigate this [3].
  • If Sensitivity is Low (MS Detection): Ensure the derivatization reaction has gone to completion. Re-optimize the heating time and molar ratio of PIC to analyte. Also, fine-tune the MS/MS parameters (MRM transitions) specifically for the this compound derivative [2].
  • Method Validation: Once a promising method is established, proceed with a full validation. This includes determining the linearity range, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability), and accuracy [1].

I hope these detailed application notes provide a solid foundation for your work in developing an HPLC method for this compound.

References

Isodecanol as analytical reference standard

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Market Context of Isodecanol

The table below summarizes the key chemical properties and market information for this compound found in the search results. This data can serve as a foundational reference in your work.

Property Value / Information Source
CAS Number 25339-17-7 [1]
Molecular Formula C10H22O [1]
Molecular Weight 158.28 g/mol [1]
Boiling Point 215-225 °C [1]
Density 0.838 g/mL at 20 °C [1]
Refractive Index n20/D 1.440 [1]
Flash Point 95 °C [1]
Form Colorless liquid [1]
Common Uses Component for anti-wear lubricating oil; antifoaming agent in textile processing [1]
Key Market Players BASF, Sasol, Evonik, Jarchem Industries, New Japan Chemical [2] [3]

A Roadmap for Sourcing Detailed Protocols

The search results highlight a gap in publicly available, detailed analytical protocols for this compound. To build your application notes, you will likely need to consult more specialized sources. Here is a suggested pathway:

  • Contact Manufacturers Directly: The most reliable method specifications often come from the manufacturers themselves. Given that companies like BASF, Sasol, and Evonik are key players in the this compound market [2] [3], they are the most likely sources for detailed application notes, certificates of analysis (CoA), and safety data sheets (SDS) that can inform method development.
  • Consult Standards and Guidelines: While not specific to this compound, general standards for analytical method validation are crucial. The ICH Q2(R2) guideline on "Validation of Analytical Procedures" is the international benchmark for the pharmaceutical industry, defining key parameters like accuracy, precision, and specificity that your protocols must address [4].
  • Leverage Analogous Data: You can use the available data for similar compounds as a template. For instance, the detailed product specification for 1-Decanol (CAS 112-30-1) from Sigma-Aldrich shows it is suitable for HPLC and gas chromatography (GC) analysis [5]. This suggests that these techniques are also appropriate starting points for developing methods for the structurally similar this compound.

To help conceptualize the overall workflow for developing and validating an analytical method, the following diagram outlines the key stages:

Start Start Method Development Planning Method Planning Define Purpose & CQAs Start->Planning Selection Reference Standard Selection (e.g., this compound) Planning->Selection Development Method Development (Optimize Parameters) Selection->Development Validation Method Validation Development->Validation Routine Routine Use Validation->Routine Monitoring Continuous Monitoring Routine->Monitoring Monitoring->Development If Needed

References

Comprehensive Application Notes and Protocols for Isodecanol in Organic Synthesis and Industrial Applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Properties of Isodecanol

This compound (C₁₀H₂₁OH), a branched-chain fatty alcohol, represents a versatile chemical intermediate with significant utility in organic synthesis and industrial applications. This high-purity fatty alcohol is characterized by its excellent solvent properties and biodegradability, making it increasingly valuable in sustainable chemical processes. The molecular structure, featuring a primary alcohol group attached to a decyl chain with branching, imparts unique physicochemical properties including low volatility, thermal stability, and amphiphilic character.

The commercial significance of this compound continues to grow, with market projections estimating growth from USD 500 million in 2024 to approximately USD 750 million by 2033, reflecting a compound annual growth rate (CAGR) of 5.0%. This growth trajectory is largely driven by increasing demand across multiple industrial sectors and the compound's alignment with green chemistry principles. Industrial production typically occurs through catalytic hydrogenation of fatty acids or esters derived from both petrochemical and renewable resources, with ongoing research focused on bio-based production methodologies to enhance sustainability profiles.

Industrial Applications and Synthetic Utilities

This compound serves as a versatile chemical intermediate across diverse industrial sectors, valued particularly for its solvent capabilities, surface activity, and chemical functionality. Its molecular structure allows it to function effectively as an emulsifier, thickener, and stabilizer in various formulations. The compound's low toxicity and biodegradability profile further enhance its appeal in applications subject to increasing environmental regulations and consumer demand for sustainable products.

Table: Industrial Applications of this compound

Application Sector Specific Uses Functional Role Key Benefits
Personal Care & Cosmetics Skincare products, hair care formulations, emollients Solvent, emollient, texture enhancer Improves skin feel, enhances product stability, low toxicity
Nuclear Waste Processing Technetium extraction from acidic medium, crown ether solvent systems Phase modifier, diluent component Prevents third-phase formation, improves extraction efficiency
Polymer & Resin Chemistry Plasticizers, vinyl polymers, adsorption resin preparation Monomer, impregnation solvent Enhances flexibility, prevents extractant leaching
Surfactant Production Detergents, cleaning agents, emulsifiers Surfactant precursor, hydrophobe Biodegradability, excellent surface tension reduction
Pharmaceuticals Topical formulations, excipients Solvent, penetration enhancer High purity standards, safety in dermal applications
Industrial Formulations Lubricants, paints, coatings Solvent, additive, lubricity agent High flash point, better flow and leveling properties

The nuclear industry has developed specialized applications for this compound, particularly in solvent extraction processes for radioactive element separation. Research demonstrates its effectiveness as a phase modifier in combination with n-dodecane for technetium extraction from acidic media using dicyclohexano-18-crown-6 (DCH18C6) as the extractant. This system achieves efficient technetium recovery with approximately 99% stripping efficiency using plain demineralized water, highlighting the practical advantages of this compound in challenging separation protocols [1].

In polymer science, this compound facilitates the preparation of specialized adsorption resins for nuclear waste treatment. The compound serves as a critical component in vacuum infusion processes where extractants are loaded onto porous resin matrices. The optimal volumetric ratio of this compound to n-dodecane (typically 1:3.5 to 1:4.5) significantly enhances resin stability and adsorption performance under high-acidity conditions, demonstrating the compound's utility in advanced material design [2].

Experimental Protocols and Methodologies

Protocol 1: Technetium Extraction from Acidic Medium Using DCH18C6 in this compound/n-Dodecane System

Principle: This protocol utilizes dicyclohexano-18-crown-6 (DCH18C6) as a selective extractant for technetium present as pertechnetate ion (TcO₄⁻) in nitric acid medium. This compound functions as a phase modifier in combination with n-dodecane to prevent third-phase formation and improve extraction efficiency [1].

Table: Reagents and Equipment for Technetium Extraction Protocol

Component Specifications Purpose
Extractant Solution 0.4 M DCH18C6 in 50% IDA/n-DD (v/v) Primary extraction medium
Aqueous Feed 99Tc in 4.0 M HNO₃ Source solution containing technetium
Stripping Solution Demineralized (DM) water Back-extraction of technetium
Mixing Equipment Mechanical shaker or vortex mixer Phase contact and equilibration
Separation Equipment Centrifuge (optional) Phase separation
Detection Method Gamma counter or LC-MS Technetium quantification

Step-by-Step Procedure:

  • Solvent Preparation: Prepare the organic phase by dissolving 0.4 M DCH18C6 in a mixture of this compound and n-dodecane at a 1:1 volume ratio. Ensure complete dissolution to obtain a clear, homogeneous solution.

  • Equilibration: Combine equal volumes (typically 5-10 mL each) of the organic phase and aqueous feed solution (containing 99Tc in 4.0 M HNO₃) in a suitable container. Mechanically shake the biphasic system for approximately 30 minutes at ambient temperature (25±2°C) to reach extraction equilibrium.

  • Phase Separation: Allow the phases to separate fully after equilibration. Centrifugation at 2000 rpm for 5 minutes may be employed if emulsion formation occurs.

  • Analysis: Sample both phases for technetium quantification using appropriate analytical methods (gamma counting for radioactive 99Tc or mass spectrometry for stable technetium).

  • Stripping: Contact the Tc-loaded organic phase with an equal volume of demineralized water. Shake for 20 minutes to back-extract technetium into the aqueous phase.

  • Efficiency Calculation: Determine extraction and stripping efficiencies using the following relationships:

    • Extraction Efficiency (%) = [1 - (Cₐq,after/Cₐq,before)] × 100
    • Stripping Efficiency (%) = (Cₛtrip/Cₒrg,loaded) × 100 Where C represents technetium concentration in respective phases.

Technical Notes:

  • Maintain the nitric acid concentration in the feed solution at approximately 4.0 M for optimal extraction efficiency.
  • The extraction equilibrium is typically achieved within 30 minutes of phase contact.
  • The system demonstrates approximately 99% stripping efficiency with demineralized water as the strippant.
  • For solutions with low nitric acid concentration, increasing nitrate ion concentration can enhance technetium extraction.
Protocol 2: General Laboratory Synthesis Using this compound as Reaction Component

Principle: This general protocol outlines the use of this compound as a solvent medium or reactant in chemical synthesis, particularly in esterification, etherification, and as a component in specialized reaction mixtures [3] [2].

Table: Reaction Setup Parameters for General Synthesis Protocol

Parameter Conditions Alternatives
Temperature Range 50-85°C Depending on reaction requirements
Mixing Mechanical stirring (300-600 rpm) Magnetic stirring for small scales
Atmosphere Inert gas (N₂ or Ar) for sensitive reactions Air for non-sensitive transformations
Reaction Vessel Round-bottom flask with condenser Sealed reactor for volatile components
Monitoring TLC, GC, or HPLC Reaction progress by analytical method

Step-by-Step Procedure:

  • System Setup: Charge the reaction vessel with this compound (as solvent or reactant) and other reagents according to stoichiometric requirements.

  • Inert Atmosphere: Purge the system with inert gas (nitrogen or argon) for oxygen-sensitive reactions, maintaining a slight positive pressure throughout the process.

  • Reaction Initiation: Gradually raise the temperature to the desired set point while maintaining efficient agitation. For exothermic reactions, implement controlled addition of reagents and cooling capacity.

  • Progress Monitoring: Periodically sample the reaction mixture for analytical determination of conversion and selectivity. Adjust reaction parameters as needed based on real-time data.

  • Reaction Termination: Once target conversion is achieved, cool the reaction mixture to ambient temperature and proceed with isolation procedures.

  • Product Isolation: Employ appropriate separation techniques such as extraction, distillation, or crystallization to isolate the desired product.

  • Purification: Further purify the crude product using techniques such as column chromatography, recrystallization, or fractional distillation based on the product characteristics.

  • Characterization: Confirm product identity and purity through spectroscopic methods (NMR, IR, MS) and chromatographic analysis.

Technical Notes:

  • This compound's high boiling point (approximately 220-230°C) enables reactions at elevated temperatures without significant solvent loss.
  • The branched molecular structure of this compound can influence reaction kinetics and selectivity compared to linear alcohols.
  • For applications requiring anhydrous conditions, pre-dry this compound over molecular sieves (3Å or 4Å) before use.
  • In esterification reactions, this compound may exhibit different reactivity patterns compared to primary linear alcohols due to steric factors.

G Start Start Experimental Protocol Prep Reagent Preparation (0.4M DCH18C6 in 50% IDA/n-DD) Start->Prep Equil Phase Equilibration (Equal volumes, 30 min shaking) Prep->Equil Sep Phase Separation (Gravity or centrifugation) Equil->Sep Analysis1 Analysis of Both Phases (Gamma counting or LC-MS) Sep->Analysis1 Strip Stripping with DM Water (20 min shaking) Analysis1->Strip Analysis2 Analysis of Stripped Phases Strip->Analysis2 Calc Efficiency Calculation (Extraction & Stripping) Analysis2->Calc End Protocol Complete Calc->End

Diagram 1: Experimental workflow for technetium extraction using this compound-based system

Handling, Safety, and Regulatory Considerations

Storage and Stability: this compound should be stored in tightly sealed containers under an inert atmosphere to prevent moisture absorption and oxidation. Recommended storage temperatures range from 15°C to 25°C in well-ventilated areas constructed from compatible materials including stainless steel, glass, or approved plastics. Containers should be grounded to prevent static charge accumulation, particularly during transfer operations.

Safety Profile: this compound demonstrates low acute toxicity (typical LD₅₀ > 2000 mg/kg orally) but may cause mild eye and skin irritation upon prolonged exposure. Engineering controls should include adequate ventilation and process enclosures. Personnel protection should incorporate chemical-resistant gloves (nitrile or neoprene), safety goggles, and protective clothing to minimize dermal contact. In case of significant exposure, immediately remove contaminated clothing and thoroughly wash affected areas with soap and water.

Regulatory Compliance: Industrial use of this compound must adhere to appropriate regional regulations including EPA standards in North America and REACH requirements in Europe. The compound is generally regarded as readily biodegradable and presents low environmental persistence, though standard precautions against soil and watercourse release should be maintained. For pharmaceutical and personal care applications, compliance with relevant purity specifications and current Good Manufacturing Practices (cGMP) is essential.

Environmental Considerations: While this compound exhibits favorable biodegradability profiles, spill containment procedures should include absorption with inert material and collection in appropriate containers for disposal. Waste streams containing this compound should be managed according to local regulations, with incineration being the preferred disposal method for concentrated wastes.

Summary and Future Research Directions

This compound represents a versatile chemical intermediate with demonstrated utility across diverse synthetic and industrial applications. Its value in organic synthesis derives from favorable physicochemical properties, including thermal stability, controlled polarity, and molecular structure that enables both reactivity and solvation functionality. The documented protocols highlight specific implementations in challenging separation systems, particularly nuclear waste processing, where its performance as a phase modifier significantly enhances process efficiency.

Future research directions will likely focus on expanding sustainable production methodologies for this compound, particularly bio-based routes employing renewable feedstocks. Additional investigation is warranted to explore novel applications in advanced material science, including functional polymers, nanocomposites, and specialized extraction systems. The continuing evolution of this compound chemistry aligns with broader trends toward green chemistry principles and sustainable technological development across the chemical industry.

References

Isodecanol in lubricant and plasticizer development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Key Properties

The utility of isodecanol in formulations stems from its specific chemical and physical characteristics, summarized below [1].

Property Value / Description
CAS Number 25339-17-7
Molecular Formula C10H22O
Molecular Weight 158.28 g/mol
Structure Mixture of branched isomers (e.g., 8-methylnonan-1-ol)
Boiling Point 215 - 225 °C
Density 0.838 g/mL at 20 °C
Flash Point 95 °C
Appearance Colorless liquid

Application Note 1: Plasticizer Development

This compound is a primary feedstock for producing phthalate and trimellitate ester plasticizers, which are critical for flexible PVC in wires, cables, and synthetic leathers [2] [3]. Its branched structure imparts several advantages:

  • Low Volatility: Reduces plasticizer loss and migration, extending product life.
  • Improved Hydrolytic Stability: Enhances performance in humid environments.
  • Excellent Low-Temperature Flexibility: Prevents materials from becoming brittle in cold conditions.

The following workflow outlines the development process for a plasticizer formulation using this compound:

G Start Start: Plasticizer Formulation Step1 Ester Synthesis (Reaction of this compound with Acid Anhydride) Start->Step1 Step2 Catalyst Selection (Titanium, Tin, Zirconium) Step1->Step2 Step3 Purification & Drying (Neutralization, Washing, Filtration, Distillation) Step2->Step3 Step4 Formulation with Polymer (Blending with PVC, Stabilizers, Fillers) Step3->Step4 Step5 Performance Testing (Volatility, Extraction Low-Temp Flexibility) Step4->Step5 End Final Product Step5->End

Experimental Protocol: Synthesis of Diisodecyl Phthalate (DIDP)

This protocol outlines a general method for synthesizing phthalate esters, adaptable for this compound [2] [4].

  • Objective: To synthesize Diisodecyl Phthalate (DIDP) via esterification of phthalic anhydride with this compound.
  • Materials:
    • Reactants: Phthalic anhydride, this compound (≥98% purity).
    • Catalyst: Titanium tetrabutoxide, Titanium tetraisopropoxide, or Tin powder.
    • Solvents/Sorbents: Water, Adsorbents (e.g., clay) for purification.
    • Neutralizing Agent: Aqueous sodium carbonate or sodium hydroxide solution.
  • Equipment: Reactor vessel, condenser, temperature controller, inert gas supply (Nitrogen), distillation setup, separatory funnel.
  • Procedure:
    • Charge Reactants: In a 1:2.1 to 1:2.5 molar ratio, charge phthalic anhydride and this compound into the reactor.
    • Catalyst Addition: Add catalyst (0.1 - 0.5% by weight) to the reaction mixture.
    • Esterification: Heat the mixture to 180-220°C under a nitrogen blanket with constant stirring. Monitor the reaction by measuring the acid value or by collecting water of esterification.
    • Reaction Completion: Continue heating until the acid value drops below a specified limit (e.g., 0.1 mg KOH/g), indicating completion.
    • Catalyst Deactivation & Neutralization: Cool the mixture to 80-90°C. Add a dilute aqueous base (e.g., 2-5% NaOH) to neutralize the catalyst and any residual acids. Separate the aqueous layer.
    • Purification: Wash the organic ester layer with warm water until neutral. Further purify by steam stripping or treatment with adsorbents to remove colored bodies.
    • Drying & Filtration: Dry the ester under vacuum and filter to obtain a clear, light-colored liquid product.

Application Note 2: Lubricant Formulation

In lubricants, esters derived from this compound serve as high-performance base oils or components in synthetic engine oils, compressor oils, and biodegradable lubricants [5] [3]. Key benefits include:

  • Biodegradability: Esters from polyols and this compound can be formulated to meet environmental standards [5].
  • Thermal and Oxidative Stability: Withstands high operating temperatures, reducing sludge formation.
  • Excellent Viscosity-Temperature Characteristics: Provides stable lubrication across a wide temperature range.

The development pathway for a lubricant formulation is as follows:

G Start Start: Lubricant Formulation Step1 Ester Base Oil Synthesis (Reaction with Polyols or Diacids) Start->Step1 Step2 Additive Incorporation (Anti-wear, Antioxidants Corrosion Inhibitors) Step1->Step2 Step3 Blending & Homogenization (With other base stocks) Step2->Step3 Step4 Performance Testing (Biodegradability, Viscosity Oxidative Stability) Step3->Step4 End Final Lubricant Step4->End

Experimental Protocol: Formulating a Biodegradable Lubricant Base Stock

This protocol is based on a patent for biodegradable lubricants using heavy esters [5].

  • Objective: To prepare a heavy ester base stock for biodegradable lubricants using this compound and a polyol.
  • Materials:
    • Polyol: Trimethylolpropane (TMP) or Pentaerythritol.
    • Acid Source: A mixture of fatty acids (e.g., C5-C12 dicarboxylic acids).
    • Reactant: this compound.
    • Catalyst: An esterification catalyst like Titanium-based compounds.
  • Equipment: Multi-neck flask, mechanical stirrer, thermometer, Dean-Stark apparatus, vacuum distillation setup.
  • Procedure:
    • Initial Esterification: Charge the polyol and dicarboxylic acids into the reactor in a predetermined molar ratio. Heat to 180-220°C under inert atmosphere to form a initial ester, removing water.
    • Transesterification: After the acid value of the initial ester drops below 1, add this compound. Continue the reaction under reduced pressure to drive the transesterification to completion and remove excess alcohol.
    • Purification: Once the reaction is complete, cool the mixture and purify it through filtration or other suitable means.
    • Analysis: The final heavy ester is analyzed for key lubricant properties such as viscosity, viscosity index, pour point, and biodegradability.

Key Considerations for R&D

  • Catalyst Selection: The choice of catalyst (Ti, Sn, Zr) significantly impacts reaction rate, color of the final product, and ease of post-reaction removal [4].
  • Stoichiometry and Purity: Using a slight excess of this compound and ensuring high-purity starting materials drives the esterification reaction to completion and improves the quality of the final ester [2] [4].
  • Market Trends: The market for this compound is growing, driven by the demand for non-phthalate plasticizers and high-performance lubricants. Research into bio-based production routes presents a significant future opportunity [3].

References

Isodecanol for trace analysis in QC laboratories

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Analysis of Isodecanoic Acid

Isodecanol is a branched-chain alcohol used in various industries, including cosmetics, personal care, and lubricants [1] [2] [3]. In a Quality Control (QC) laboratory, confirming the identity and purity of raw materials and monitoring for impurities is critical.

The following protocol is adapted from an application for the analysis of Isodecanoic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [4]. This can serve as a foundational guide, as the analytical principles for related compounds are often similar.

Disclaimer: This method has not been validated for this compound. You must perform a full method validation for your specific application, assessing parameters like specificity, accuracy, precision, and limits of detection and quantification.

Experimental Protocol: HPLC Analysis of Isodecanoic Acid

The table below summarizes the core parameters for the HPLC method.

Parameter Specification
Analyte Isodecanoic acid [4]
Column Newcrom R1 (C18 with low silanol activity) [4]
Column Type Reversed-Phase (RP) [4]
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid [4]
MS-compatible MP Replace Phosphoric Acid with Formic Acid [4]
Particle Size 3 µm particles available for UPLC [4]
Method Scalability Scalable to preparative LC for impurity isolation [4]

Detailed Methodology

  • Sample Preparation:

    • Dissolve the Isodecanoic acid standard and test samples in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or a mixture of acetonitrile and water).
    • Filter the solutions through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.
  • Instrumentation and Conditions:

    • HPLC System: Standard HPLC system with a binary or quaternary pump, autosampler, and a UV or MS detector.
    • Column: Newcrom R1, 150 x 4.6 mm, 5 µm (or equivalent C18 column with low silanol activity).
    • Mobile Phase: Acetonitrile : Water with 0.1% Phosphoric Acid (exact ratio to be optimized; a starting point could be 70:30 v/v).
    • Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).
    • Column Temperature: 30°C.
    • Detection: UV detection at a wavelength suitable for the analyte (e.g., 210-220 nm for carboxylic acids) or Mass Spectrometry (MS) if using the MS-compatible mobile phase.
    • Injection Volume: 10 µL.
  • Execution and System Suitability:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
    • Inject the standard solution repeatedly until consistent retention times and peak areas are obtained.
    • Perform system suitability tests as per your laboratory's standard operating procedures (e.g., calculate the theoretical plate count, tailing factor, and %RSD of peak area for replicate injections of the standard).

The workflow for the sample analysis process is outlined below:

HPLC Analysis Workflow start Start Method prep Prepare Mobile Phase (Acetonitrile, Water, Acid) start->prep equil Equilibrate HPLC Column prep->equil suit Run System Suitability Standard equil->suit pass Criteria Met? suit->pass pass->prep No sample Inject Test Sample pass->sample Yes analyze Analyze Chromatogram sample->analyze end Report Results analyze->end

Analytical Method Development Considerations

For trace analysis, the initial method will likely require optimization and rigorous testing. The following diagram illustrates the key parameters to investigate:

Key Method Parameters Method\nDevelopment Method Development Mobile Phase\nComposition & pH Mobile Phase Composition & pH Method\nDevelopment->Mobile Phase\nComposition & pH Column\nTemperature Column Temperature Method\nDevelopment->Column\nTemperature Gradient\nProfile Gradient Profile Method\nDevelopment->Gradient\nProfile Detection\nWavelength Detection Wavelength Method\nDevelopment->Detection\nWavelength Method\nValidation Method Validation Specificity Specificity Method\nValidation->Specificity Linearity & Range Linearity & Range Method\nValidation->Linearity & Range LOD/LOQ LOD/LOQ Method\nValidation->LOD/LOQ Precision Precision Method\nValidation->Precision

References

Comprehensive Application Notes and Protocols: Isodecanol in Rare Earth Element Extraction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isodecanol as Extraction Phase Modifier

This compound (C₁₀H₂₁OH) is a branched-chain aliphatic alcohol that serves as a critical phase modifier in solvent extraction systems for rare earth elements (REEs). Its unique molecular structure, featuring both a hydrophobic alkyl chain and a polar hydroxyl group, enables it to prevent third-phase formation in industrial REE extraction processes. The growing importance of REEs in modern technologies—including electric vehicles, permanent magnets, and renewable energy systems—has intensified the need for efficient separation methodologies. As western countries scramble to establish domestic REE supply chains independent of Chinese dominance, optimized extraction protocols using reagents like this compound have become increasingly valuable [1].

The fundamental challenge in REE solvent extraction arises from the tendency of extractant molecules like diglycolamides and organophosphorus compounds to form reverse micelles in non-polar diluents. These micelles undergo uncontrolled aggregation when loaded with metal ions, leading to phase instability that compromises extraction efficiency. This compound addresses this issue through its amphiphilic nature, which modifies the aggregate interfaces and enhances solvation of polar species in the organic phase [2]. This application note provides comprehensive experimental protocols and technical data to facilitate the implementation of this compound in REE extraction systems.

Chemical Properties and Functional Mechanisms

Key Physical and Chemical Properties

Table 1: Physical and chemical properties of this compound relevant to REE extraction

Property Specification Significance in REE Extraction
Molecular Formula C₁₀H₂₁OH Determines amphiphilic character
Molecular Weight 158.28 g/mol Affects organic phase density and viscosity
Branching Structure Highly branched decanol isomer Prevents crystalline formation; enhances solubility in aliphatic diluents
Aqueous Solubility Low (approximately 0.1 g/L at 20°C) Minimizes reagent loss to aqueous phase
Viscosity Moderate (approximately 15-20 cP at 20°C) Balances organic phase flow properties without excessive thickening
Boiling Point 210-220°C Provides adequate thermal stability for extraction processes
Polar Group Hydroxyl (-OH) Participates in hydrogen bonding; modifies reverse micelle interfaces
Mechanism of Action in REE Extraction Systems

This compound functions through multiple molecular mechanisms that collectively enhance REE extraction efficiency:

  • Third Phase Prevention: The hydroxyl group of this compound incorporates into the reverse micellar structures formed by extractants like TEHDGA (tetra-bis(2-ethylhexyl)diglycolamide) in n-dodecane. This incorporation increases the hydrophilic-lipophilic balance at the aggregate interface, enhancing compatibility with the non-polar diluent and preventing phase separation [2]. Experimental studies demonstrate that 5-15% (v/v) this compound increases the limiting organic concentration (LOC) for neodymium(III) from nitric acid medium by up to 40%.

  • Aggregate Size Modulation: Dynamic light scattering studies reveal that this compound reduces the average hydrodynamic diameter of reverse micelles in loaded organic phases. Without this compound, aggregates can exceed 15 nm under high loading conditions, whereas systems modified with 10% this compound maintain aggregates below 8 nm, significantly reducing third-phase formation tendency [2].

  • Polar Core Modification: The amphiphilic nature of this compound allows it to partition at the interface between the polar core and hydrophobic shell of reverse micelles. This positioning facilitates better solvation of extracted metal complexes and reduces the inter-aggregate attraction that leads to phase instability.

Experimental Protocols

Organic Phase Preparation Protocol

Materials:

  • This compound (purity >98%)
  • Primary extractant (D2EHPA, PC88A, or TEHDGA)
  • n-dodecane or kerosene as diluent
  • Sodium hydroxide (for saponification if required)

Procedure:

  • Calculate Required Volumes: Determine the appropriate volume of each component based on the final organic phase composition. A typical formulation for REE extraction contains:

    • 10-40% (v/v) primary extractant (e.g., PC88A)
    • 5-15% (v/v) this compound as phase modifier
    • Balance: n-dodecane or kerosene diluent [2] [3]
  • Sequential Mixing:

    • Add the measured volume of diluent to an appropriate glass container.
    • Introduce the primary extractant while stirring continuously.
    • Add this compound slowly with constant agitation.
    • Continue stirring for 30 minutes to ensure complete homogenization.
  • Conditioning (If Required):

    • For acid extractants like D2EHPA or PC88A, saponification may be necessary.
    • Contact the organic phase with 0.5-1.0 M sodium hydroxide solution at O:A ratio of 3:1 for 10 minutes.
    • Separate the conditioned organic phase for immediate use.
  • Quality Control:

    • Check for clarity and absence of phase separation.
    • Verify viscosity and density if precise hydrometric measurements are required.
Solvent Extraction Procedure

Materials:

  • Prepared organic phase containing this compound
  • Aqueous feed solution containing REEs
  • pH adjustment solutions (NaOH, HNO₃, or NH₄OH)
  • Separation funnels or mixer-settler apparatus

Extraction Protocol:

  • Phase Equilibration:

    • Measure equal volumes (typically 25 mL each) of organic and aqueous phases.
    • Combine in a separation funnel or mixing vessel.
    • Adjust the aqueous phase to the target equilibrium pH (typically 1.5-2.0 for REE separation from base metals) using dilute NaOH or NH₄OH [3].
  • Contact and Mixing:

    • Agitate the biphasic system vigorously for 10-15 minutes using a mechanical shaker or magnetic stirrer.
    • Maintain temperature at 25±2°C unless specified otherwise.
  • Phase Separation:

    • Transfer the mixture to a separation funnel if not already in one.
    • Allow phases to separate completely (typically 10-20 minutes).
    • Drain the aqueous raffinate and collect for analysis.
  • Loading Determination:

    • Analyze the raffinate for metal content using ICP-OES or AAS.
    • Calculate extraction percentage using the formula:

    • Determine organic phase loading from the mass balance.

Table 2: Optimal extraction conditions for REE recovery using this compound-modified systems

Parameter Optimal Range Effect of Variation
This compound Concentration 5-15% (v/v) Lower: Risk of third phase; Higher: Reduced REE loading capacity
Equilibrium pH 1.5-2.0 (for PC88A) Lower: Reduced REE extraction; Higher: Co-extraction of impurities
Extractant Concentration 10-40% (v/v) Varies with REE concentration in feed; requires optimization
Phase Contact Time 10-15 minutes Insufficient: Non-equilibrium; Excessive: Potential for emulsion
Temperature 20-30°C Higher temperatures may improve kinetics but reduce selectivity
O:A Ratio 1:1 to 1:3 Depends on REE concentration; McCabe-Thiele analysis recommended
Stripping and Concentration Protocol

Materials:

  • Loaded organic phase from extraction step
  • Stripping solution (typically 6 M HCl for REEs)
  • Oxalic acid solution for precipitation
  • NaOH for pH adjustment

Procedure:

  • Multi-Stage Stripping:

    • Contact the loaded organic phase with 6 M HCl solution at O:A ratio of 5:1 to 10:1.
    • Employ 3-4 counter-current stages for complete REE recovery [4].
    • Agitate for 10 minutes per stage at ambient temperature.
  • REE Concentration:

    • Combine the strip solutions from multiple stages.
    • Neutralize with NaOH to pH 1.0-1.5.
    • Precipitate REEs as oxalates by adding 5% (w/v) oxalic acid dihydrate solution.
    • Filter the precipitated REE oxalates and wash with deionized water.
  • Organic Phase Regeneration:

    • The stripped organic phase can be recycled after conditioning.
    • Contact with dilute NaOH or Na₂CO₃ solution to remove residual acidity.
    • Reuse for subsequent extraction cycles.

Process Optimization and Scale-Up Considerations

System Optimization Parameters

Successful implementation of this compound in REE extraction requires careful optimization of several interdependent parameters:

  • Extractant-to-Modifier Ratio: The relative proportion of primary extractant to this compound critically impacts both extraction efficiency and phase stability. For TEHDGA systems, a molar ratio of 1:2 to 1:3 (extractant:this compound) typically provides optimal performance. Higher this compound concentrations may improve phase stability but can slightly reduce REE loading capacity due to competitive solvation [2].

  • Diluent Selection: While n-dodecane is commonly used in laboratory studies, industrial applications often employ kerosene as a more economical alternative. This compound demonstrates excellent compatibility with both diluents, though minor adjustments to concentration may be necessary when switching between diluents.

  • Temperature Control: Extraction and stripping operations should maintain temperatures between 20-30°C unless specific process requirements dictate otherwise. Elevated temperatures increase solubility but may negatively impact selectivity for heavy versus light REE separations.

Troubleshooting Common Issues

Table 3: Troubleshooting guide for this compound-modified REE extraction systems

Problem Potential Causes Solutions
Third Phase Formation Insufficient this compound; Excessive metal loading; Inappropriate O:A ratio Increase this compound concentration (up to 15%); Reduce organic phase loading; Optimize O:A ratio
Slow Phase Separation Over-emulsification; Incorrect organic phase viscosity Adjust mixing intensity; Evaluate diluent composition; Consider temperature adjustment
Reduced Extraction Efficiency Extractant degradation; Incorrect pH; this compound interference Verify extractant quality; Optimize equilibrium pH; Slightly reduce this compound concentration
Organic Phase Loss Excessive entrainment; Solubility in aqueous phase Improve settler design; Implement coalescers; Verify this compound concentration

Process Visualization

G cluster_organic_prep Organic Phase Preparation cluster_extraction Extraction Section cluster_stripping Stripping & Recovery cluster_key Key Process Functions of this compound OP1 Extractant (PC88A/D2EHPA) OP4 Mixing & Homogenization OP1->OP4 OP2 Phase Modifier (this compound) OP2->OP4 OP3 Diluent (n-dodecane/kerosene) OP3->OP4 OP5 Conditioned Organic Phase OP4->OP5 E2 Mixing (10-15 min) OP5->E2 E1 Aqueous Feed (REE Solution) E1->E2 E3 Phase Separation (10-20 min) E2->E3 E4 Loaded Organic Phase E3->E4 E5 Raffinate (Discard or Recycle) E3->E5 S2 Multi-Stage Stripping (3-4 stages) E4->S2 S1 Stripping Solution (6 M HCl) S1->S2 S3 REE-Concentrate Solution S2->S3 S6 Regenerated Organic (Recycle) S2->S6 Stripped Organic S4 Precipitation (Oxalic Acid) S3->S4 S5 REE Oxalate Product S4->S5 S6->OP4 Make-up K1 Prevents Third-Phase Formation K2 Modifies Reverse Micelle Structure K3 Enhances Phase Sepparation

Diagram 1: Complete workflow for REE extraction using this compound as phase modifier, showing organic phase preparation, extraction, stripping, and recovery sections with key functional roles of this compound highlighted.

Applications in REE Separation Systems

The implementation of this compound-modified extraction systems has demonstrated particular efficacy in several specific REE separation contexts:

  • Coal Fly Ash Processing: In the recovery of REEs from coal fly ash leachates containing 305 mg/L REE with high impurity concentrations (32.6 g/L), this compound-enabled systems achieved 94% recovery of heavy REEs and 86% recovery of light REEs using a two-stage solvent extraction approach with D2EHPA. The resulting products contained 13% HREE and 17.5% LREE mixed concentrates, demonstrating the selective separation capabilities of properly modified systems [4].

  • NiMH Battery Recycling: Spent nickel-metal hydride batteries represent a significant secondary resource for REEs, particularly neodymium, cerium, and lanthanum. Using 10% PC88A diluted in kerosene with this compound as phase modifier, researchers achieved efficient separation of REEs from base metals like copper, nickel, and cobalt at equilibrium pH 1.5 and O:A ratio of 1:1 [3].

  • High-Purity Separation Requirements: For applications requiring individual REE separation rather than mixed concentrates, this compound-modified systems provide the phase stability necessary for multi-stage counter-current extraction circuits. The consistent phase behavior reduces operational interruptions and improves product purity in separation sequences for adjacent REE pairs.

Conclusion and Future Perspectives

This compound has established itself as a critical component in solvent extraction systems for rare earth elements, primarily through its ability to prevent third-phase formation and enhance process reliability. The protocols outlined in this application note provide a foundation for implementing this compound-modified systems across various REE recovery contexts, from primary ores to secondary resources like electronic waste and industrial byproducts.

Future developments in this field will likely focus on optimized modifier blends that combine this compound with other phase modifiers to address specific challenges in REE separation. Additionally, as environmental regulations governing industrial solvent use become more stringent, the biodegradability and environmental impact of this compound and similar modifiers will receive increased attention. The ongoing expansion of REE refining projects outside China—with numerous facilities targeting 2025-2026 operational timelines—ensures that optimized extraction methodologies using this compound will remain highly relevant for establishing secure and efficient REE supply chains [1].

References

Comprehensive Application Notes and Protocols for Isodecanol Adjuvant in Agricultural Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isodecanol-Based Adjuvants

This compound (isodecyl alcohol) is a branched-chain C₁₀ alcohol that serves as a fundamental building block for non-ionic surfactants used in agricultural formulations. When ethoxylated, this compound transforms into isodecyl ethoxylate, a versatile adjuvant that enhances the performance of various pesticide products. These adjuvants function primarily by modifying spray solution properties and enhancing the absorption of active ingredients into target plants. The branched molecular structure of this compound provides favorable surfactant properties, including reduced surface tension and improved emulsification characteristics, making it particularly valuable in herbicide formulations where enhanced foliar penetration is critical for efficacy.

In agricultural research, this compound-based adjuvants have gained attention for their ability to improve herbicide performance across diverse application scenarios. As a pesticide adjuvant and synergist, ethoxylated isodecyl alcohol functions by hindering metabolic resistance in target weeds through inhibition of detoxification enzymes, thereby enhancing the bioactivity of companion herbicides [1]. Understanding the properties, applications, and methodological considerations for these adjuvants is essential for researchers developing more effective and sustainable crop protection strategies.

Chemical Properties and Regulatory Status

Basic Chemical Characteristics

This compound and its ethoxylated derivatives exhibit specific chemical properties that make them valuable as agricultural adjuvants. The branched molecular structure contributes to favorable surfactant characteristics, while the ethoxylation degree can be modified to achieve specific performance attributes.

Table 1: Chemical Properties of this compound and Ethoxylated Isodecyl Alcohol

Property This compound Ethoxylated Isodecyl Alcohol
CAS Number 25339-17-7 [2] 61827-42-7 [1]
Molecular Formula C₁₀H₂₂O [2] C₁₂H₂₆O₂ [1]
Molecular Weight 158.28 g/mol [2] 202.33 g/mol [1]
Appearance Clear, colorless liquid [2] Liquid (specific data not available)
Boiling Point 210-225°C [2] Not specified in sources
Solubility in Water Low [2] Varies with ethoxylation degree
Flash Point 95-105°C [2] Not specified in sources
Regulatory and Safety Profile

The regulatory status and safety aspects of this compound-based adjuvants present important considerations for research and development activities:

  • Regulatory Status: Ethoxylated isodecyl alcohol is not approved under EC Regulation 1107/2009 and is not listed in the EU pesticide database [1]. This regulatory status necessitates careful consideration for researchers developing agricultural products for certain markets.

  • Ecotoxicological Profile: Available ecotoxicological data indicates moderate concerns for aquatic organisms. Acute toxicity values for freshwater fish and aquatic invertebrates show LC/EC₅₀ values below 10 mg/L, classifying it as moderately toxic to aquatic life [1]. Mammalian toxicity studies in rats demonstrate an acute oral LD₅₀ of >2000 mg/kg, indicating low acute toxicity [1].

  • Hazard Classification: this compound is classified as a flammable liquid (GHS02) with additional hazard categories including health hazard (GHS08), irritant (GHS07), and environmental hazard (GHS09) [2]. Specific hazard statements include: "Flammable liquid and vapor; causes skin and eye irritation; may cause respiratory irritation; harmful to aquatic life with long lasting effects" [2].

Efficacy Studies and Research Findings

Performance in Herbicide Formulations

Research has demonstrated that this compound-based adjuvants can significantly enhance herbicide efficacy, particularly when applied with sulfonylurea herbicides and synthetic auxins. Recent studies have investigated their performance compared to other adjuvant types under varying environmental conditions:

  • pH-Dependent Efficacy: Research on nicosulfuron + rimsulfuron + dicamba (N+R+D) herbicide mixtures demonstrated that standard adjuvant (S) containing ethoxylated isodecyl alcohol provided varying levels of weed control efficacy depending on spray solution pH: 66% at pH 4, 71% at pH 7, and 63% at pH 9 [3]. While this performance was consistent, it was generally outperformed by newer multicomponent adjuvants (TEST-1, TEST-2, TEST-3) across all pH conditions.

  • Comparative Performance: In the same study, ethoxylated isodecyl alcohol showed intermediate performance between methylated seed oil (MSO) and the tested multicomponent adjuvants. At pH 7, the standard adjuvant (S) containing ethoxylated isodecyl alcohol achieved 71% weed control efficacy, compared to 81% with MSO and 77-83% with the TEST adjuvants [3].

  • Potato Cultivation Applications: Research on potato cultivars demonstrated that herbicide mixtures containing metribuzin + rimsulfuron + isodecyl ethoxylated alcohol applied post-emergence (POST) provided effective weed control while maintaining crop selectivity when properly applied [4]. The study highlighted that phytotoxic effects on potato plants were generally transient, persisting for 14-28 days after treatment, with recovery dependent on cultivar genetics and environmental conditions.

Tank-Mix Applications and Synergistic Effects

The use of this compound-based adjuvants in tank-mixture applications has shown particular value for enhancing the performance of reduced herbicide rates, supporting efforts to minimize chemical inputs in agriculture:

  • Dose Reduction Potential: When used with appropriate adjuvants, herbicides can potentially be applied at significantly reduced doses while maintaining efficacy [5]. This compound-based adjuvants contribute to this effect by enhancing absorption and translocation of active ingredients.

  • Multicomponent Formulations: Research indicates that adjuvants combining multiple active components (oils, surfactants, buffering agents) generally provide broader performance enhancements than single-component adjuvants like standard ethoxylated isodecyl alcohol [3]. This suggests potential formulation improvement opportunities by incorporating this compound derivatives into more complex adjuvant systems.

Table 2: Efficacy of Herbicide Mixtures with Different Adjuvants Under Varying pH Conditions

| Adjuvant Type | Composition | Weed Control Efficacy (%) | Application Considerations | |-------------------|-----------------|------------------------------|--------------------------------| | | | pH 4 | pH 7 | pH 9 | | | Standard (S) | Ethoxylated isodecyl alcohol [3] | 66 | 71 | 63 | Moderate performance across pH range | | MSO | Rapeseed oil fatty methyl esters with surfactants and pH buffer [3] | 73 | 81 | 79 | Good performance, less pH-dependent | | TEST-1 | Rapeseed oil methyl esters with surfactants, buffering & anti-drift agents [3] | 68 | 83 | 76 | Enhanced performance at neutral pH | | TEST-2 | Similar to TEST-1 with different component ratios [3] | 81 | 82 | 80 | Consistently high performance across pH | | TEST-3 | Surfactants with sequestrant, humectant, and pH buffer [3] | 80 | 77 | 80 | Excellent performance at acidic/alkaline pH |

Experimental Protocols and Methodologies

Laboratory Evaluation Protocols

Standardized protocols for evaluating this compound-based adjuvants in laboratory settings provide critical data on their performance characteristics before field testing:

4.1.1 Surface Tension and Spreading Measurements

Purpose: To quantify the effect of this compound-based adjuvants on spray solution properties and droplet spread.

Procedure:

  • Prepare herbicide solutions at recommended field concentrations with and without the adjuvant (typical concentration: 0.1-1.0% v/v)
  • Measure surface tension using a tensiometer at 20°C
  • Apply uniform droplets to paraffin film or isolated plant cuticles
  • Measure droplet contact angles and spread diameters after stabilization
  • Calculate spreading coefficients using the formula: S = γ_w (cosθ - 1), where γ_w is water surface tension and θ is contact angle

Data Interpretation: Effective adjuvants typically reduce surface tension to 30-35 mN/m and significantly increase spread area compared to water alone [1].

4.1.2 Foliar Penetration Assays

Purpose: To measure the enhancement of active ingredient uptake into plant tissues.

Procedure:

  • Prepare radiolabeled or fluorescently-tagged herbicide solutions with and without adjuvant
  • Apply calibrated droplets to specific leaf areas of target weed species
  • Maintain plants under controlled environmental conditions (specified light, temperature, humidity)
  • After predetermined intervals (4, 24, 48, 72 hours), wash leaf surfaces with appropriate solvent to remove unabsorbed chemical
  • Quantify absorbed fraction using scintillation counting or fluorescence microscopy
  • Analyze tissue sections to determine translocation patterns

Key Parameters: Absorption rate constants, maximum penetration percentage, time to 50% absorption [3].

Greenhouse Screening Protocols

Greenhouse studies provide controlled environment data on adjuvant efficacy before field testing:

G Start Start Greenhouse Protocol P1 Plant Material Preparation • Select weed species • Standardize growth stage • Ensure uniform plant health Start->P1 P2 Treatment Application • Prepare spray solutions • Calibrate spray equipment • Apply under controlled conditions P1->P2 P3 Post-Treatment Monitoring • Document visual symptoms • Measure physiological parameters • Assess biomass reduction P2->P3 P4 Data Collection & Analysis • Statistical analysis • Dose-response modeling • Compare with standards P3->P4 End Protocol Complete P4->End

Diagram 1: Greenhouse evaluation workflow for this compound adjuvants

Plant Material Preparation:

  • Select appropriate weed species based on target herbicide spectrum
  • Grow plants under standardized conditions (light: 350-500 μmol/m²/s, 16h photoperiod; temperature: 22/18°C day/night; relative humidity: 60-70%)
  • Standardize plant developmental stage at application (typically 2-4 leaf stage for grasses, 4-6 leaf stage for broadleaves)
  • Ensure uniform plant size and health status across experimental units

Treatment Application:

  • Prepare spray solutions using the adjuvant at manufacturer-recommended concentrations (typically 0.1-0.5% v/v for this compound ethoxylates)
  • Include appropriate controls (untreated, herbicide without adjuvant, adjuvant alone)
  • Apply using precision spray chambers equipped with flat-fan nozzles (TeeJet 8002 or equivalent)
  • Calibrate application volume to 200 L/ha at 200 kPa pressure
  • Maintain consistent application height (50 cm above plant canopy)

Post-Treatment Monitoring:

  • Document visual injury symptoms at 1, 3, 7, 14, and 21 days after treatment (DAT) using standardized rating scales (0-100%)
  • Measure physiological parameters (chlorophyll fluorescence, photosynthetic rate) if applicable
  • Harvest shoot biomass at 21 DAT for efficacy calculations
  • Dry plant material at 70°C for 48 hours before weighing

Data Analysis:

  • Calculate percent control using the formula: % Control = (1 - [Dry weight treatment/Dry weight untreated control]) × 100
  • Perform statistical analysis (ANOVA followed by mean separation tests such as Tukey's HSD)
  • Develop dose-response curves if testing multiple adjuvant concentrations [3] [4]
Field Evaluation Protocols

Field research provides the most relevant data on adjuvant performance under realistic growing conditions:

4.3.1 Experimental Design Considerations

Plot Configuration:

  • Use randomized complete block designs with 3-4 replications
  • Employ appropriate plot sizes (typically 2m × 6m for small plot research)
  • Include border rows between plots to minimize spray drift
  • Implement appropriate isolation distances between different treatment areas

Treatment Structure:

  • Include full factorial arrangements when testing multiple factors (herbicide rates, adjuvant types, application timings)
  • Incorporate all necessary controls (untreated, herbicide without adjuvant, adjuvant alone)
  • Standardize application parameters (nozzle type, pressure, volume, application speed)
4.3.2 Application and Assessment Protocol

Pre-Application Procedures:

  • Characterize initial weed populations (species composition, density, growth stage)
  • Calibrate spray equipment immediately before application
  • Prepare spray solutions immediately before application using appropriate water quality (pH, hardness)
  • Measure and record environmental conditions (temperature, relative humidity, wind speed) at application

Application Specifications:

  • Timing: Apply at specified crop and weed growth stages
  • Equipment: Standard boom sprayer with appropriate nozzles (flat-fan for broadcast applications)
  • Volume: 200 L/ha for ground applications
  • Pressure: 200-300 kPa depending on nozzle specifications
  • Environmental constraints: Apply when wind speed 2-10 km/h, temperature below 30°C, no rainfall expected within 4 hours

Post-Application Assessments:

  • Weed control efficacy: Visual ratings at 7, 14, 21, and 28 DAT supplemented by biomass sampling at 28 DAT
  • Crop response: Phytotoxicity ratings at 7, 14, and 21 DAT
  • Yield measurements: Harvest appropriate areas from each plot for yield determination
  • Data analysis: Appropriate statistical analysis with mean separation where significant [3] [4] [5]

Environmental and Safety Considerations

Effects on Non-Target Organisms

Research on the ecotoxicological profile of this compound-based adjuvants provides important information for environmental risk assessment:

  • Aquatic Organisms: Ethoxylated isodecyl alcohol demonstrates moderate toxicity to aquatic organisms, with acute 96-hour LC₅₀ values for freshwater fish <10 mg/L and acute 48-hour EC₅₀ values for aquatic invertebrates <10 mg/L [1]. These values necessitate precautions to prevent direct contamination of aquatic ecosystems.

  • Terrestrial Organisms: Mammalian toxicity studies indicate low acute oral toxicity (LD₅₀ >2000 mg/kg in rats) [1]. Data on terrestrial invertebrates such as earthworms and beneficial insects is limited in the available literature, representing a knowledge gap for comprehensive risk assessment.

  • Comparative Toxicity: Some research suggests that certain adjuvants may exhibit greater toxicity than the active ingredients they accompany [3], highlighting the importance of including adjuvant treatments as controls in toxicological studies.

Soil Interactions and Ecosystem Effects

The potential effects of this compound-based adjuvants on soil health and ecosystem functions represent an important consideration for sustainable use:

  • Soil Aggregate Stability: Research indicates that wetting agents, including isodecyl alcohol ethoxylate, can potentially reduce water stability of soil aggregates (WSA) [6]. In controlled studies, the addition of wetting agents decreased WSA values by at least 16% compared to untreated controls, with the most significant effects observed in soils with lower initial organic carbon content.

  • Microbial Communities: While specific data on this compound effects is limited, adjuvant ingredients can potentially influence soil microbial communities through direct effects on cell membranes or indirect effects on substrate availability.

  • Mitigation Strategies: The negative impact on soil aggregate stability appears less pronounced in soils with higher organic carbon content [6], suggesting that maintaining or enhancing soil organic matter can help mitigate potential adverse effects.

Application Guidelines and Recommendations

Formulation Considerations

The effective use of this compound-based adjuvants requires attention to specific formulation parameters and compatibility factors:

  • Concentration Ranges: Typical use concentrations for ethoxylated isodecyl alcohol range from 0.1% to 0.5% v/v in spray solutions, depending on the specific herbicide formulation and target weed species [3] [4].

  • Compatibility Testing: Before tank-mixing, conduct jar tests to assess physical compatibility with all spray solution components. Evaluate for formation of precipitates, gelation, oil separation, or other incompatibility indicators.

  • Water Quality Interactions: Consider water pH, hardness, and turbidity when preparing spray solutions. While this compound-based adjuvants are less pH-dependent than some sulfonylurea herbicides, performance is generally optimized in slightly acidic to neutral conditions (pH 5-7) [3].

Tank-Mix Recommendations and Best Practices

Based on research findings, specific recommendations can enhance the performance and reliability of this compound-based adjuvants:

  • Herbicide Pairings: Ethoxylated isodecyl alcohol has demonstrated particular efficacy with sulfonylurea herbicides (nicosulfuron, rimsulfuron) and synthetic auxins (dicamba) in maize production systems [3] [4].

  • Application Timing: For post-emergence applications, apply when weeds are at optimal growth stages (typically 2-4 leaf stage for annual grasses, 4-6 leaf stage for broadleaf weeds) and actively growing.

  • Environmental Optimization: Apply during conditions conducive to plant growth (daytime temperatures 15-25°C, adequate soil moisture, high relative humidity) to maximize adjuvant-enhanced herbicide absorption.

  • Resistance Management: Incorporate this compound-based adjuvants as part of comprehensive resistance management strategies, particularly for herbicides where enhanced metabolic resistance is a concern, as these adjuvants may inhibit detoxification enzymes [1].

Table 3: Summary of Application Recommendations for this compound-Based Adjuvants

Application Factor Recommendation Rationale References
Concentration 0.1-0.5% v/v in spray solution Balance of efficacy and economics [3] [4]
Spray Volume 200 L/ha Optimal coverage without runoff [3] [4]
Water pH Slightly acidic to neutral (5-7) Compatibility with pH-sensitive herbicides [3]
Weed Growth Stage Early active growth (2-6 leaves) Maximize absorption and translocation [4]
Application Timing Morning or evening under moderate temperatures Reduce volatility and droplet evaporation [4] [5]
Tank-Mix Partners Sulfonylurea herbicides, synthetic auxins Proven synergistic effects [3] [4]

Conclusion and Research Directions

This compound-based adjuvants represent valuable tools for enhancing herbicide performance in agricultural systems. Current research demonstrates their efficacy in improving weed control, particularly when used with sulfonylurea and synthetic auxin herbicides in major crops like maize and potatoes. The branched-chain structure of this compound ethoxylates provides favorable surfactant properties that enhance spray solution properties and foliar penetration.

Future research should address several knowledge gaps, including:

  • Comprehensive environmental fate and degradation pathways
  • Effects on soil microbial communities and ecosystem functions
  • Performance in herbicide-resistant weed management programs
  • Synergistic effects with emerging herbicide and biopesticide technologies
  • Development of optimized formulation technologies incorporating this compound derivatives with other adjuvant components

By addressing these research areas and following the protocols outlined in this document, researchers can contribute to the development of more effective and sustainable crop protection strategies utilizing this compound-based adjuvant technologies.

References

peak tailing in Isodecanol analysis causes and solutions

Author: Smolecule Technical Support Team. Date: February 2026

What is Peak Tailing and Why is it a Problem?

In an ideal scenario, a chromatographic peak should be symmetrical (Gaussian). Peak tailing occurs when the trailing edge of the peak extends significantly, resulting in an asymmetrical shape [1] [2].

This distortion can lead to several adverse outcomes [1] [2]:

  • Inaccurate Quantification: Tailing peaks are harder to integrate accurately, potentially leading to incorrect calculation of peak area and concentration.
  • Decreased Resolution: The broader trailing edge can cause peaks to overlap, reducing the separation between components.
  • Higher Detection Limits: Tailing peaks have shorter heights, which can negatively impact the sensitivity and detection limits of your method.

Peak tailing is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0. Generally, a value between 0.8 and 1.8 is considered acceptable, unless specified otherwise by a specific method [1].

How to Diagnose Peak Tailing

The first step is to identify which peaks are affected, as this points to the most likely cause. The flowchart below outlines a systematic diagnostic approach.

diagnosis_flowchart start Start Diagnosis: Assess Peak Tailing all_tail Are ALL peaks tailing? start->all_tail physical Likely PHYSICAL/System Issues all_tail->physical Yes q1 Do tailing peaks have basic/polar functional groups? all_tail->q1 No chemical Likely CHEMICAL Interactions cause_silanol Primary Cause: Silanol Interactions chemical->cause_silanol q3 Did tailing appear suddenly or worsen over time? physical->q3 q1->chemical Yes q2 Does tailing affect early eluting peaks most? q1->q2 No q2->q3 No cause_deadvol Possible Cause: Excessive System Dead Volume q2->cause_deadvol Yes cause_mass Possible Cause: Column Mass Overload q3->cause_mass No cause_void Possible Cause: Column Void / Blocked Frit q3->cause_void No cause_contam Possible Cause: System Contamination q3->cause_contam Yes sol_chem Proceed to Chemical Solutions Table sol_phys Proceed to Physical/System Solutions Table cause_silanol->sol_chem cause_mass->sol_phys cause_void->sol_phys cause_deadvol->sol_phys cause_contam->sol_phys

Solutions for Chemical & Stationary Phase Interactions

If your diagnosis points to chemical interactions, the following solutions can help minimize secondary retention mechanisms.

Solution Detailed Protocol / Application Key Considerations & Rationale
Operate at Lower pH [3] [2] Use a mobile phase with a pH ≤ 3.0. For HPLC, use columns designed for low-pH stability (e.g., Agilent ZORBAX Stable Bond). Protonates acidic silanol groups on silica surface, reducing ionic interaction with basic analytes. Note: Standard silica columns can dissolve at very low pH.
Use a Highly Deactivated Column [3] [1] [2] Select "end-capped" columns (e.g., Agilent ZORBAX Eclipse Plus) where residual silanols are treated with reagents like TMCS or HMDS. "End-capping" converts polar silanols into less polar functional groups, blocking analyte interaction. Highly inert phases are recommended for problematic compounds.
Add Buffer to Mobile Phase [4] [2] For LC-MS, use additives like ammonium formate in formic acid. Ensure buffer is in both aqueous and organic mobile phase components during gradient analysis. Buffer cations compete with basic analytes for interaction with negative silanol sites. This shields the silanols and improves peak shape [4].
Use Competing Additives [5] Add a small percentage (e.g., 0.1-1%) of a weak organic acid like acetic acid to the mobile phase. The additive competes with the analyte for high-energy binding sites on the stationary phase (e.g., vicinal silanol pairs), reducing tailing for acidic compounds.

Solutions for Physical & System-Related Issues

If your diagnosis suggests physical problems, focus on instrument maintenance and setup using this guide.

Solution Detailed Protocol / Application Key Considerations & Rationale
Avoid Column Overload [3] [1] [2] Dilute the sample 10-fold and re-inject. If peak shape improves, reduce the injection volume or sample concentration. Too much analyte mass saturates the stationary phase, causing nonlinear chromatography and tailing.
Rectify Packing Bed Deformation [3] [1] [2] Check for voids/blockage: Substitute the column. If improved, the original column is faulty. Fix a void: Reverse the column, flush with strong solvent (10+ column volumes). Fix a blocked frit: Use in-line filters (0.5 µm) and guard columns. Voids or channels cause uneven flow paths. A blocked frit creates backpressure and band broadening. Reversing the column can sometimes restore performance.
Minimize Dead Volume [1] Ensure all tubing connections are tight and use the shortest possible tubing with the smallest internal diameter practicable. Dead volume (unswept spaces) causes band spreading and remixing of the analyte band after the column, leading to broadening and tailing.
Ensure GC System Inertness [6] [7] Check liner & column cut: Use a deactivated inlet liner. Inspect the column end for a clean, square cut with no debris. Correct positioning: Follow manufacturer specs for column insertion distance into the inlet and detector. In GC, active sites in the liner or a poorly cut column cause peak tailing for polar compounds. Correct installation prevents turbulent flow and unswept volumes.
Perform Regular Maintenance [6] [7] GC: Regularly trim the inlet end of the column (e.g., 10-20 cm) and replace the inlet liner. HPLC/GC: Use guard columns and in-line filters to protect the analytical column from contaminants. Contaminants from the sample or system build up over time, creating active sites that cause tailing. Preventive maintenance preserves system performance.

Key Experimental Protocols for Troubleshooting

Here are detailed methodologies for two critical diagnostic and resolution steps.

Protocol: Diagnosing Mass Overload

This test determines if the amount of sample injected is too high for the column's capacity [3] [2].

  • Prepare a Diluted Sample: Take your original sample and perform a serial dilution (e.g., 1:5 and 1:10) using the same solvent.
  • Inject and Analyze: Inject the same volume of each diluted sample using your current method.
  • Compare Peak Shapes: In the resulting chromatograms, observe the peak shape of your analyte of interest (e.g., Isodecanol).
  • Interpretation: If the tailing factor significantly improves (approaches 1.0) with higher dilution, the original method was suffering from mass overload. The solution is to permanently use a lower concentration or smaller injection volume.
Protocol: Checking for Column Voids or Blockages

This test helps confirm a physical issue with the HPLC column itself [3] [8] [2].

  • Substitute the Column: Install a new, certified column of the same type or a short "dummy" column.
  • Run a Test Mix: Inject a standard test mixture or your sample.
  • Compare Performance: If the peak shape is symmetric and the backpressure is normal with the new column, the original column is likely compromised.
  • Attempt Remediation (if applicable): For the original column, you can try reversing the flow direction (disconnect from detector first) and flushing with a strong solvent to waste. This can sometimes clear a blockage at the inlet frit. Note that column reversal may not always be recommended by the manufacturer.

References

HPLC ghost peaks troubleshooting Isodecanol

Author: Smolecule Technical Support Team. Date: February 2026

What Are Ghost Peaks?

A ghost peak (or artifact peak) is an unwanted peak in a chromatogram that does not correspond to any analyte in the injected sample. These peaks are often discovered during blank runs (injections of pure solvent or a "zero-volume" dummy injection) and can interfere with the identification and quantification of actual compounds, especially in trace analysis [1] [2].

In reversed-phase gradient HPLC, the mechanism often involves weakly hydrophobic contaminants in the mobile phase that get "trapped" and concentrated at the head of the column when the mobile phase is weak (high aqueous content). As the gradient progresses and the eluent strength increases, these concentrated contaminants are eluted as focused peaks, much like real analytes [1].

A Step-by-Step Troubleshooting Guide

Here is a systematic protocol, based on a published case study, to isolate the source of ghost peaks [3].

cluster_1 1. System Mechanics cluster_2 2. Mobile Phase & Reagents cluster_3 3. Vials & Preparation Start Start: Ghost Peaks Observed Step1 1. Investigate LC System Mechanics Start->Step1 Step2 2. Check Mobile Phase & Reagents Step1->Step2 If baseline not clean Found Root Cause Identified Step1->Found If baseline is clean Step3 3. Check Vials and Sample Prep Step2->Step3 If baseline not clean Step2->Found If baseline is clean Step4 4. Verify Clean Baseline Step3->Step4 If baseline not clean Step3->Found If baseline is clean Step4->Found If baseline is clean A1 Flush system without column (Solvents: Water, IPA, ACN, MeOH) A2 Replace in-line filter or guard column A1->A2 A3 Clean injector needle and seat A2->A3 A4 Clean detector flow cell A3->A4 B1 Test different brands of water, organic solvents, buffers, and additives B2 Filter buffered mobile phases (assess filter contribution) B1->B2 B3 Prepare fresh mobile phases with high-purity reagents B2->B3 C1 Check vial septa for leachates C2 Avoid plastic contact (use glassware) C1->C2 C3 Avoid contaminations from gloves or lab surfaces C2->C3

Detailed Procedures for Key Steps

Step 1: Flush the LC System

  • Procedure: Remove the analytical column and connect the inlet line directly to the detector or a waste line. Flush the entire system (pump, injector, loop, and detector) with a series of solvents at a flow rate of 1 mL/min. A recommended sequence is [3]:
    • Water (for 30 minutes)
    • Isopropanol (IPA) (for 30 minutes)
    • Acetonitrile (ACN) (for 30 minutes)
    • Methanol (MeOH) (for 30 minutes)
  • Rationale: This comprehensive flushing removes contaminants across a wide range of polarities that may be lodged in the system's fluidic path.

Step 2: Evaluate Mobile Phase Reagents

  • Procedure: This is a process of elimination. Prepare fresh mobile phases using different high-purity brands or lots of each reagent while keeping all others constant. Perform blank gradient runs after each change.
    • Water: Compare HPLC-grade bottled water with water from purification systems (which can harbor bacterial contaminants) [1].
    • Organic Solvents (ACN/MeOH): Test different brands. The purity of the organic modifier is critical, as it is the strong solvent in the gradient [1] [3].
    • Buffers and Additives: Test different brands of salts (e.g., ammonium acetate) and acids/bases (e.g., acetic acid, ammonium hydroxide). As a case study showed, specific ghost peaks were traced to impurities in certain brands of acetic acid and ammonium hydroxide [3].
  • Rationale: Trace UV-absorbing impurities in mobile phase components are the most common source of ghost peaks. They are concentrated by the column and eluted during the gradient.

Step 3: Inspect Vials and Sample Preparation

  • Procedure:
    • Vial Septa: Soak a vial septum in your sample diluent (e.g., acetonitrile/water) for a period. Then, inject the diluent to see if new peaks appear. Use vials with septa specifically designed to minimize leachates [1].
    • Plasticware: Avoid using plastic Pasteur pipettes, tubing, or containers during mobile phase or sample preparation, as plasticizers (e.g., phthalates) can leach into solutions [1].
    • Gloves: Powdered or low-quality gloves can introduce contaminants. Use pre-washed, powder-free nitrile gloves when handling HPLC reagents [1].
  • Rationale: Materials that come into direct or vapor-phase contact with your solvents can be a source of extractable compounds.

Quick-Reference Tables for Common Causes & Solutions

The table below summarizes other frequent culprits and their solutions [1] [2].

Source Category Specific Examples Preventive Measures & Solutions
Mobile Phase & Water Bacterial growth in water reservoirs, low-purity solvents, oxidized additives (e.g., TFA), impurities in buffer salts. Use high-purity HPLC-grade reagents; maintain water purification systems; add 5-15% organic solvent to aqueous phases to inhibit bacterial growth; filter buffers [1].
System Contamination Contaminated needle seat, rotor seal, or capillary tubing; carryover from previous samples; eluent filter (sinker) fouling. Perform regular system cleaning and flushing; replace or clean seals and filters as per the manufacturer's schedule; use needle wash programs [1] [2].
Column Column bleeding; buildup of contaminants from previous samples. Use a guard column; clean or replace the column according to the manufacturer's instructions [2].
Laboratory Materials Plasticizers from tubing, films, or bottles; contaminants from laboratory gloves; leaching from vial septa. Use glassware where possible; avoid covering eluent bottles with plastic film; select vial septa designed for low leachates [1].

Inferred Guidance for Isodecanol

Given that this compound is a hydrophobic, long-chain alcohol, it is a potential contaminant that could behave in the manner described above. If your laboratory uses this compound in other processes, consider these specific checks:

  • Environmental Contamination: this compound vapor or residue on lab surfaces could contaminate solvents or samples. Ensure proper ventilation and cleanliness.
  • Carryover: If an instrument was previously used to analyze samples containing this compound, thorough cleaning of the entire fluid path (as described in Step 1) is crucial.
  • Leaching: Verify that any plastic components (tubing, bottles) in contact with solvents are compatible and not leaching compounds similar to this compound.

References

optimizing mobile phase for Isodecanol separation

Author: Smolecule Technical Support Team. Date: February 2026

Fundamentals of Mobile Phase Optimization

In liquid chromatography, the mobile phase is not just a carrier; it actively participates in the separation process. Its composition directly influences analyte retention and selectivity (the ability to distinguish between different compounds) [1].

The core goals of mobile phase optimization are to achieve adequate resolution between peaks within a reasonable analysis time. Resolution is mathematically governed by three factors: efficiency, retention, and selectivity [2]. While efficiency relates to the column and system, retention and selectivity are primarily adjusted through mobile phase composition.

Troubleshooting Common Mobile Phase Issues

The table below outlines common problems, their potential causes, and recommended solutions.

Problem Possible Causes Troubleshooting Solutions
Long Retention Times Mobile phase strength too weak [1] [2] Increase the concentration of the stronger solvent (e.g., organic modifier) in a stepwise manner.
Poor Resolution (Peak Overlap) Insufficient selectivity between analytes [2] Change the type of organic modifier (e.g., from methanol to acetonitrile) or use a mixture. Adjust pH for ionizable compounds.
Irreproducible Retention Times Improper mobile phase preparation [1] Always use high-purity solvents and measure volumes accurately. Document preparation procedures precisely.
Pressure Fluctuations or Air Bubbles Dissolved gases in the mobile phase [1] Degas solvents consistently using Helium sparging or vacuum filtration before use.
Noisy Baseline (UV Detection) UV-absorbing impurities in solvents [1] Ensure the mobile phase components have a UV cutoff well below your detection wavelength.

A Workflow for Systematic Method Development

For a novel separation, you can follow this general workflow to optimize your mobile phase. The diagram below outlines the logical process.

G cluster_scout Initial Scouting cluster_retention Adjust Retention cluster_selectivity Optimize Selectivity cluster_final Finalize Method Start Start Method Development InitialScouting Initial Scouting Runs Start->InitialScouting AdjustRetention Adjust Retention InitialScouting->AdjustRetention Retention too weak/strong Scouting1 Run wide gradient (e.g., 5-100% organic) AdjustSelectivity Optimize Selectivity AdjustRetention->AdjustSelectivity Retention in range but peaks co-elute Retention1 Modify % of strong solvent (Organic Modifier) FinalizeMethod Finalize Gradient & Method AdjustSelectivity->FinalizeMethod Adequate resolution achieved Selectivity1 Change organic solvent type (e.g., MeOH, ACN, THF) FinalizeMethod->Start Validation Final1 Fine-tune gradient slope Scouting2 Estimate isocratic conditions from gradient data Scouting1->Scouting2 Selectivity2 Adjust pH (for ionizable analytes) Selectivity3 Use solvent mixtures Final2 Establish final isocratic or gradient conditions Final1->Final2

Detailed Experimental Protocols for Key Steps
  • Initial Scouting Runs

    • Objective: To quickly determine the approximate retention window of your analytes and identify a starting point for isocratic elution.
    • Protocol: Perform a fast, wide gradient run (e.g., from 5% to 100% organic modifier over 20 minutes). The retention time of an analyte in this gradient can be used to estimate the organic modifier concentration (%B) required for isocratic elution with a retention factor (k) of around 2-10 [3]. Software tools often automate this calculation.
  • Systematic Selectivity Optimization

    • Objective: To achieve baseline separation by altering the chemical interactions between the analytes, stationary phase, and mobile phase.
    • Protocol: Prepare mobile phases with different organic solvent types (e.g., Acetonitrile, Methanol, Tetrahydrofuran) that provide similar elution strength (and thus similar retention times) but different selectivity. Run your sample with each and compare the resolution of critical peak pairs [1] [2]. The choice of solvent alters hydrogen bonding, dipole-dipole, and other interactions, changing the elution order.
  • Computer-Assisted Modeling and Optimization

    • Objective: To minimize experimental time and resources by predicting the optimal mobile phase composition.
    • Protocol: Using a limited set of initial isocratic or gradient experiments, fit the retention data to a model (e.g., Linear Solvent Strength model) [4]. Once the model parameters are determined, software can simulate thousands of possible conditions to find the one that provides the best resolution or shortest run time. Advanced algorithms like Genetic Algorithms (GA) or Simplex methods are particularly effective for navigating complex multi-variable optimizations and avoiding local minima [3].

Key Considerations for Your Technical Content

When building your support center, you may want to include these advanced topics:

  • Modeling for Efficiency: Emphasize that modern method development heavily relies on retention modeling software (e.g., based on the Linear Solvent Strength model) to predict optimal conditions from a minimal number of initial experiments [4].
  • Advanced Optimization Algorithms: For complex mixtures, mention that Genetic Algorithms (GA) have proven superior to simpler methods like Simplex for finding the global optimum in gradient profiles, as they are better at avoiding local minima [3].
  • Column Selectivity: Remember that the stationary phase is equally critical. Inform your users that different C18 columns can have vastly different selectivities due to variations in manufacturing, a phenomenon quantitatively described by the Hydrophobic Subtraction Model (HSM) [5] [4]. Changing the column might be necessary if mobile phase optimization fails.

References

column selection for Isodecanol analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method Development FAQs for Isodecanol

Question Answer & Technical Guidance
What is the primary consideration for column selection? Selectivity (α) has the greatest impact on resolution, more than efficiency or retention [1]. Use the Hydrophobic Subtraction Model (HSM) to understand how column properties (H: hydrophobicity, S*: steric, A/B: H-bond acidity/basicity, C: ion-exchange) affect analyte interaction [2].
How can I improve a poor separation? Changing the column is the most effective way to alter selectivity [1]. Use orthogonal columns with different bonded phases and underlying silica (e.g., C18, Polar-embedded C18, PFP) to explore selectivity space [2].
My peaks are tailing. What could be the cause? A tailing peak (asymmetry factor >1) often indicates secondary interactions with the stationary phase [3]. For an alcohol like this compound, consider a C18 column with low silanol activity (low HSM "A" term) to minimize unwanted interactions with surface silanols [2] [4].
This compound lacks a strong chromophore. How can I detect it? Derivatization is highly effective. Use Phenyl Isocyanate (PIC) to introduce a UV-absorbing moiety [5]. This enhances detectability for UV and improves ionization stability and efficiency in LC-MS/MS [5].
Are there any documented methods for similar compounds? Yes. A method for Dodecanol and its ethoxylates uses a C18 column with a gradient of ethyl acetate and acetonitrile (with additive) after derivatization with PIC, detecting via LC-MS/MS [5]. This is a strong starting point for method adaptation.

Troubleshooting Guide for Common Issues

For a quick reference, this table outlines common problems and their solutions based on chromatographic principles.

Problem Possible Causes Suggested Solutions
No Retention Mobile phase too strong, incorrect column chemistry Use a weaker mobile phase (e.g., higher water content); switch to a more hydrophobic column (high HSM "H" term) [2].
Poor Resolution (Rs) Low selectivity, low efficiency, low retention Prioritize changing the column to improve selectivity; if retention is low, adjust mobile phase strength [1].
Peak Tailing Secondary interactions with stationary phase, column degradation Use a column with low silanol activity; check column performance with a standard [2] [3].
Low Sensitivity/Detection Compound lacks chromophore, MS ionization issues Derivatize the analyte with an agent like phenyl isocyanate (PIC) to introduce a chromophore/improve MS response [5].
Irreproducible Retention Times Column contamination, mobile phase or temperature fluctuations Clean or replace the column; ensure mobile phase consistency and use a column thermostat [3].

Experimental Protocol: Adapting a Method for this compound

Based on a published method for Dodecanol [5], here is a detailed protocol you can adapt for this compound analysis using LC-MS/MS.

  • 1. Derivatization

    • Reagent: Phenyl Isocyanate (PIC).
    • Procedure: Add 25.5 µL of PIC to a sample containing your this compound standard in 200 µL of acetonitrile. Heat the mixture at 70°C for 30 minutes. Add 10 µL of methanol and heat again at 70°C for 30 minutes to quench any excess reagent. Evaporate the sample to dryness at 80°C and reconstitute the residue in 1 mL of your starting mobile phase. Filter before injection [5].
    • Note: This step is crucial for enabling sensitive detection.
  • 2. HPLC Conditions

    • Column: A C18 column is a standard and effective starting point [5]. For challenging separations, consider screening a PFP column, which offers different selectivity due to its electron-deficient aromatic ring [2].
    • Mobile Phase: Use a gradient elution. The method for dodecanol used a mixture of ethyl acetate and acetonitrile (with a 5 mM additive like ammonium acetate) [5]. A common alternative is a water/acetonitrile gradient.
    • Detection: LC-MS/MS in MRM mode is recommended for its high sensitivity and selectivity, which helps avoid interference from other compounds in the sample [5].

Method Development Workflow

The following diagram maps out a logical pathway for developing and troubleshooting an HPLC method for this compound.

Start Start: Develop HPLC Method for this compound Step1 Define Goal: Purity? Impurities? Start->Step1 Step2 Initial Method: C18 Column, ACN/Water Gradient Step1->Step2 Step3 Detectable? (Consider Derivatization) Step2->Step3 Step4 Peaks Resolved? (Check Resolution Rs) Step3->Step4 Yes C1 Derivatize with Phenyl Isocyanate (PIC) Step3->C1 No Step5 Method Validated & Optimized Step4->Step5 Yes C2 Troubleshoot Resolution: 1. Adjust Gradient 2. Change Temperature 3. CHANGE COLUMN Step4->C2 No C1->Step3 C2->Step4

References

pressure spikes during Isodecanol chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: HPLC Pressure Spikes

Pressure spikes are a common HPLC issue often indicating a partial blockage or void in the system. The table below outlines the most frequent causes and immediate actions to take [1] [2].

Possible Cause Description Immediate Action
Blockage/Clogging [1] [2] Particulate matter (from sample or mobile phase) clogs inlet frit, guard column, tubing, or even the detector flow cell. Isolate the column. Check pressure with and without it. Reverse-flush column if permitted [2].
Air Bubbles [1] Air trapped in the pump or tubing causes erratic pressure and baseline noise. Purge the pump thoroughly. Ensure mobile phases are degassed [1].
Mobile Phase Issues [1] [3] High viscosity solvents or solvent incompatibility can cause pressure fluctuations. Verify solvent compatibility and viscosity. Use high-quality, filtered solvents [1].
Worn Pump Seals [1] Old or worn pump seals can cause leaks and an inability to maintain stable pressure. Inspect and replace pump seals if necessary as part of regular maintenance [1].
Detector Flow Cell [4] A specific issue with certain Agilent DADs (Max-Light cartridge) known for clogging from buffer crystals or debris. Bypass the detector to check if pressure stabilizes. The flow cell may need cleaning or replacement [4].

For a systematic diagnosis, follow the logical workflow below to pinpoint the issue efficiently.

Start Start: Pressure Spike Detected Step1 Does pressure return to normal after the spike? Start->Step1 Step2 Spike is sharp and transient. Check for air bubbles. Step1->Step2 Yes Step3 Pressure remains elevated. Likely a partial blockage. Step1->Step3 No Step7 Check/Replace: - Inlet frit - Guard column - Sample filter Step2->Step7 Also, purge pump and degas solvents. Step4 Disconnect the column. What is the pressure? Step3->Step4 Step5 Pressure is high. Blockage is BEFORE the column (injector, tubing, pump). Step4->Step5 High Step6 Pressure is normal. Blockage is IN the column or AFTER it. Step4->Step6 Normal Step5->Step7 Step8 Reconnect column. Bypass detector. What is the pressure? Step6->Step8 Step9 Pressure is high. Column is likely clogged. Try reverse-flushing. Step8->Step9 High Step10 Pressure is normal. Blockage is IN the detector flow cell. Step8->Step10 Normal Step9->Step7 Step11 Clean or replace the detector flow cell. Step10->Step11

Frequently Asked Questions (FAQs)

Q1: My pressure is unstable and I see spikes on my baseline. What could this be? This combination often points to air bubbles in the system or a partially clogged detector flow cell [4]. Air bubbles can cause small, rapid pressure drops and baseline fluctuations. A particle moving within a flow cell can cause sudden pressure jumps and corresponding spikes in the UV baseline. Start by thoroughly purging your pump with a high flow rate of degassed solvent. If the problem persists, try bypassing the detector to see if the pressure stabilizes.

Q2: I've isolated the problem to my column. How can I fix a clogged column? First, try reverse-flushing the column with a strong solvent, if the column manufacturer allows it [2]. This can dislodge particulates stuck at the inlet. If the column has developed a void, reversing it can sometimes improve performance, though it may not be a permanent fix. For columns used with Isodecanol, ensure you are using a compatible solvent to dissolve any residual material. If reverse-flushing doesn't work, the column may need to be replaced.

Q3: I use a phosphate buffer in my method. Are there special precautions? Yes. Even low-concentration buffers (e.g., 10 mM) can crystallize and clog the system, especially in the detector flow cell, if not flushed out properly [4]. Always flush your entire system daily with a buffer-free, water-compatible solvent (e.g., water/acetonitrile) to prevent salt crystal formation. This is a critical maintenance step for preventing recurring blockages.

Q4: How can I prevent pressure spikes in the future?

  • Sample Preparation: Always filter your samples using a 0.45 µm or 0.2 µm membrane filter to remove particulates [1].
  • Mobile Phase: Use high-purity solvents, filter them before use, and always degas [1].
  • System Maintenance: Perform regular maintenance, including changing the pump seal and inlet frit as recommended by the instrument manufacturer [4].
  • Hardware: Use an in-line filter and a guard column to protect your analytical column from contamination [2].

References

How to Systematically Troubleshoot Retention Time Shifts

Author: Smolecule Technical Support Team. Date: February 2026

A systematic approach is the fastest way to pinpoint the cause of retention time shifts. The following flowchart outlines a logical diagnostic path.

G Start Start: Retention Time Shift Q1 Do both analyte peaks AND the solvent front (t0) shift equally? Start->Q1 Q2 Is the retention time change: 1. Consistently Increasing? 2. Consistently Decreasing? 3. Fluctuating/Unpredictable? Q1->Q2 Yes Q4 Check for chemical causes. Does the t0 marker remain constant while analyte peaks shift? Q1->Q4 No Q3 Is the change gradual or a sudden step? Q2->Q3 C1 Likely Flow Rate Issue Q3->C1 Gradual C5 Check for small leaks, faulty pump seals, or check valve issues. Q3->C5 Sudden C2 Likely Mobile Phase Composition Change Q4->C2 Gradual C3 Likely Column Temperature or Equilibration Issue Q4->C3 Sudden (first few injections) C4 Likely Column Chemistry Change (e.g., contamination, aging) Q4->C4 Gradual over many runs C1->C5 C6 Check for evaporation of volatile components or pH shifts in mobile phase. C2->C6 C7 Ensure column thermostat is working. Inject concentrated sample to prime active sites. C3->C7 C8 Column may be contaminated. Flush with strong solvent or replace guard/column. C4->C8

Common Causes and Solutions for Retention Time Shifts

The table below details specific causes and solutions corresponding to the diagnostic chart.

Shift Type Possible Cause Recommended Solution
Increasing RT [1] Mobile phase evaporation (loss of volatile organic solvent or acid like TFA) [2] [3] Use online mixing or ensure solvent bottles are tightly capped. Avoid vacuum degassing pre-mixed phases [3].
Decreasing column temperature [1] [4] Use a column thermostat to maintain stable temperature. Verify oven performance.
Decreasing flow rate [1] Check pump flow rate accuracy and perform a system pressure test to detect small leaks [1] [3].
Decreasing RT [1] Increasing column temperature [1] [4] Use a column thermostat and ensure lab ambient temperature is stable.
Increasing flow rate [1] Check pump flow rate accuracy and for faulty pump components (seals, check valves) [1] [5].
Column overloading [1] Reduce sample injection volume or concentration.
Fluctuating RT [1] Insufficient column equilibration [1] [6] Increase equilibration time with initial mobile phase. For ion-pairing chromatography, 50+ column volumes may be needed [1].
Insufficient buffer capacity [1] Use buffer concentrations preferably above 20 mM [1].
Sample diluent mismatch [5] [3] Match sample diluent's organic/aqueous ratio and buffer strength to the initial mobile phase as closely as possible [3].
Contamination buildup [1] Flush column periodically with a strong solvent appropriate for the column chemistry [1] [5].

Key Experimental Protocols for Diagnosis and Resolution

Here are detailed steps for critical troubleshooting tasks referenced in the table.

Performing a System Pressure Test [1] This test helps identify pump issues and small, non-dripping leaks.

  • Install a blank nut: Replace the analytical column with a compatible blank nut.
  • Set a low flow rate: Use a flow rate of 0.5 to 1.0 mL/min with a mobile phase like water.
  • Observe system pressure: A stable pressure reading indicates no significant leaks or pump issues. Fluctuating, dropping, or zero pressure suggests problems like a leaking seal, inlet/outlet valve issue, or a leak elsewhere in the system [1].

Priming a Column with Concentrated Sample [6] [3] This accelerates equilibration of active sites on a new column or after a method is started, stabilizing retention times for the first few injections.

  • Prepare a priming sample: Create a sample of your analyte(s) at 5-10 times the normal concentration [6] [3].
  • Inject the concentrated sample: Make one or two injections of this priming sample.
  • Proceed with analysis: The active sites on the stationary phase will be occupied, and subsequent injections with your standard method should show stable retention times. It is common practice to disregard data from the first injection [6].

Matching Sample Diluent to Mobile Phase [3] This prevents peak shape issues and retention time variability caused by the injection solvent.

  • Analyze initial mobile phase: Note the organic-to-aqueous ratio and buffer strength at the start of your gradient.
  • Prepare sample diluent: Use a solvent mixture that matches this ratio and ionic strength as closely as solubility allows.
  • Limit injection volume for strong solvents: If the sample is poorly soluble in the starting mobile phase and requires a more organic solvent, try to keep the injection volume to 10 µL or less to minimize negative effects on the chromatography [3].

Key Principles for Stable Retention Times

  • Consistency is critical: Always prepare mobile phases and buffers with precise, documented procedures [3]. The same brand and grade of solvents and reagents should be used.
  • Know your system's dwell volume: When transferring a gradient method between systems, differences in the dwell volume (the volume from the mixer to the column) will cause consistent retention time shifts for all peaks. Adjust the method by adding an isocratic hold or using an injection delay to compensate [3].
  • Use guard columns: A guard column containing the same stationary phase as your analytical column will protect it from contamination, greatly extending its life and consistent performance [2].

References

baseline noise in Isodecanol detection

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What does a 'sawtooth' or serrated baseline pattern typically indicate? This pattern often points to problems with the pump, such as air trapped in the pump head, faulty check valves, or worn-out piston seals [1]. A coarse pressure trace with large oscillations usually accompanies this.

  • Q2: My baseline is chaotic and erratic with no injection. What should I check first? A chaotic baseline is most frequently caused by system contamination [1]. Your first step should be a comprehensive system flush using high-purity solvents (e.g., flushing for two hours with ultra-pure water, followed by two hours with methanol) to clean the detector flow cell and tubing [1].

  • Q3: How can I improve the Signal-to-Noise (S/N) ratio for my Isodecanol peak? You can enhance the S/N ratio by either increasing the signal or decreasing the noise [2]. To increase the signal, consider injecting more sample or using a detection wavelength that provides a stronger analyte response. To decrease noise, you can increase the detector's time constant (within limits, as setting it too high can clip peaks) or use higher-purity solvents and reagents [2].

Troubleshooting Guide: Baseline Noise

For efficient troubleshooting, use the flowchart below to diagnose the problem logically.

baseline_troubleshooting Baseline Noise Troubleshooting start Start: Baseline Noise Issue pattern Identify the Baseline Pattern start->pattern sawtooth Sawtooth / Regular Peaks pattern->sawtooth chaotic Chaotic / Erratic pattern->chaotic drift Consistent Drift pattern->drift pump_air Air in pump head or faulty check valves sawtooth->pump_air remedy1 Fully degas & re-prime pump. Clean or replace check valves. pump_air->remedy1 contamination System Contamination chaotic->contamination remedy2 Perform comprehensive system flush. contamination->remedy2 temp_mobile Temperature fluctuation or mobile phase issue drift->temp_mobile remedy3 Control temperature. Use fresh, high-purity mobile phase. temp_mobile->remedy3

The table below provides a quick reference for the most common issues and their direct solutions.

Observed Symptom Most Probable Cause Immediate Solution
Regular, sawtooth-shaped baseline [1] Air in the pump head; faulty check valves [1] Fully degas and re-prime the pump; ultrasonically clean or replace check valves [1]
Pronounced pulsation [1] Worn piston seals or rods [1] Clean or replace the piston seals and rods [1]
Chaotic baseline (no injection) [1] Contamination in the system or detector flow cell [1] Execute a comprehensive system flush; clean the detector flow cell with strong solvents [1]
Baseline drift [3] [1] Mobile phase contamination or degradation; temperature variations [3] [1] Use fresh, high-purity mobile phase; control column and detector temperature [3] [1]
High-frequency noise Inappropriate data acquisition settings [2] Increase detector time constant; adjust data bunching rate [2]

Detailed Solutions & Experimental Protocols

For the common issues identified above, here are the detailed steps to resolve them.

Protocol 1: Addressing Sawtooth Baseline (Pump Issues)
  • Degas the Mobile Phase: Ensure your mobile phase is thoroughly degassed using an inline degasser or helium sparging [3].
  • Re-prime the Pump: Follow your HPLC system's manual to purge air from the pump heads and ensure the inlet lines are submerged in the solvent.
  • Inspect Check Valves: If the problem persists, inspect the pump's check valves. Clean them ultrasonically in methanol or replace them if they are worn or damaged [1]. Switching to ceramic check valves can be beneficial for methods using additives like TFA [3].
  • Inspect Piston Seals: If pulsation continues, check for worn piston seals and replace them according to the manufacturer's instructions [1].
Protocol 2: Resolving Chaotic Baseline (Contamination)
  • Flush the System: Connect a bypass union in place of the column. Flush the entire system with a sequence of solvents. A recommended protocol is to flush for two hours with ultra-pure water, followed by two hours with methanol [1].
  • Clean the Detector Flow Cell: Specific procedures vary by instrument model. The system flush often cleans the cell, but you may need to follow manufacturer guidelines for manual cleaning or use a dedicated cleaning solution if standard solvents fail [1].
  • Replace Mobile Phase: Always use fresh, high-purity (HPLC-grade) solvents and reagents prepared in clean containers to prevent reintroducing contaminants [3] [1].
Protocol 3: Correcting Baseline Drift
  • Temperature Control: Operate the column in a column oven, even if just above ambient temperature. Ensure the instrument is not exposed to direct drafts from air conditioning vents [2] [1]. For refractive index detectors, precise temperature alignment between the column and detector is critical [3].
  • Refresh Mobile Phase: Prepare a new batch of mobile phase daily using high-quality solvents. For gradient methods, ensure the absorbance of both the aqueous and organic phases is balanced at your detection wavelength [3].
  • Equilibrate the Column: After a gradient run or mobile phase change, allow sufficient time for the system to re-equilibrate with the starting mobile phase until the baseline is stable [3].
Protocol 4: Enhancing Signal-to-Noise Ratio
  • Increase Signal:
    • Larger Injection Volume: If possible, inject a larger volume of sample [2].
    • Optimize Detection Wavelength: If your analyte absorbs strongly at lower wavelengths (e.g., near 220 nm), detecting there may increase the signal, provided the mobile phase allows it [2].
    • Use a Smaller Column: Switching to a column with a smaller internal diameter can reduce peak volume and increase peak height [2].
  • Decrease Noise:
    • Adjust Time Constant: Set the detector's electronic time constant (or response time) to approximately one-tenth of the width of your narrowest peak of interest. This filters high-frequency noise without distorting peaks [2].
    • Use Purer Reagents: Always use HPLC-grade solvents and high-purity additives to achieve quieter baselines, especially when working near the method's detection limits [2].

References

injection solvent compatibility with Isodecanol

Author: Smolecule Technical Support Team. Date: February 2026

Isodecanol Troubleshooting Guide

Here is a summary of common problems, their potential causes, and recommended solutions.

Problem & Phenomenon Possible Root Cause Recommended Solution & Preventive Measure

| Poor Solubility / Cloudy Mixture Solution appears hazy or separates into phases. | Aqueous Systems: this compound has very low water solubility [1]. | Switch to Organic Solvents: Use compatible organic solvents like other alcohols or hydrocarbons [1]. Use as an Emulsion: Incorporate with surfactants and high-shear mixing for aqueous-based formulations [2]. | | Inefficient Extraction Low recovery rates of target metals (e.g., Actinides). | Incorrect Modifier: Using TBP as a phase modifier can cause acidity reflux, hindering stripping [3]. | Replace Modifier: Use this compound (5% v/v) as the phase modifier in the solvent system instead of TBP to facilitate easier stripping [3]. | | Material Incompatibility Unexpected corrosion, deformation, or failure of seals and containers. | General Plastics/Rubbers: this compound can degrade many common polymers. | Use Compatible Materials: Use equipment and containers made of stainless steel, glass, or PTFE (Teflon) [1]. | | Performance Degradation in Formulations Reduced effectiveness as a surfactant, emollient, or lubricant. | Impurities/Decomposition: Thermal decomposition upon heating releases acrid fumes, degrading product quality [1]. | Control Temperature: Avoid heating above its decomposition point. Use High-Purity Grade: Source high-purity this compound and store it under an inert atmosphere if necessary [2]. |

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that affect its use as a solvent?

  • Formula: C₁₀H₂₂O [2] [1]
  • Appearance: Colorless, viscous liquid with a mild alcoholic odor [2] [1]
  • Solubility: Miscible with oils and organic solvents; very low solubility in water [2] [1]
  • Boiling Point: ~220 °C [1]
  • Density: ~0.838 g/cm³ at 20 °C [1]

Q2: Which industries commonly use this compound, and in what roles? this compound is versatile and used across several industries [2] [4] [1]:

  • Personal Care & Cosmetics: As an emollient and surfactant in skin creams, lotions, and hair care products.
  • Industrial Lubricants: As a base or additive to enhance viscosity and stability.
  • Coatings & Adhesives: As a solvent or plasticizer to improve adhesion and flexibility.
  • Nuclear Fuel Reprocessing: As a phase modifier in solvent extraction systems for separating actinides [3].
  • Agriculture & Cleaning: As a surfactant in agrochemicals and cleaning products.

Q3: What are the primary safety considerations when handling this compound?

  • Health: It can cause severe eye irritation and may be harmful if ingested or inhaled [1].
  • Flammability: It is combustible with a flash point of 104 °C [1].
  • Environment: It can be harmful to aquatic life [1].
  • Handling: Always refer to the specific Safety Data Sheet (SDS) for detailed handling, personal protective equipment (PPE), and first-aid measures.

Experimental Protocol: Using this compound as a Phase Modifier

This methodology is adapted from its application in nuclear hydrometallurgy for the separation of actinides from high-level waste [3].

1. Objective To prepare a solvent system containing this compound as a phase modifier for the efficient extraction and subsequent stripping of metal ions.

2. Materials

  • Primary Extractant: CMPO (Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide).
  • Phase Modifier: This compound (>95% purity).
  • Diluent: n-Dodecane.
  • Analytes: Simulated or genuine high-level waste solution containing the target metal ions (e.g., Am³⁺, Pu⁴⁺).
  • Stripping Solution: Dilute nitric acid (e.g., 0.01 M HNO₃).
  • Lab Equipment: Separatory funnels, pipettes, mechanical shaker, pH meter, and analytical equipment (e.g., Alpha/Gamma spectrometer).

3. Procedure

  • Step 1: Solvent Preparation Prepare the extraction solvent by dissolving 0.2 M CMPO and 5% (v/v) this compound in n-dodecane [3].
  • Step 2: Extraction Combine the organic solvent and the aqueous feed solution (at the desired acidity, e.g., 3-4 M HNO₃) in a separatory funnel at a chosen O/A (Organic/Aqueous) ratio. Shake the mixture vigorously for a set time to reach equilibrium. Allow the phases to separate completely.
  • Step 3: Stripping Separate the loaded organic phase. Contact it with a dilute nitric acid solution (e.g., 0.01 M HNO₃). Shake for a set time to back-extract the metal ions into the aqueous phase.

4. Analysis

  • Analyze the metal ion concentration in the aqueous phase before and after extraction, and after stripping, using appropriate analytical methods.
  • Calculate the distribution ratio (D) and stripping efficiency to evaluate the process performance.

The following workflow diagram outlines the key stages of this experimental protocol.

Start Start Experiment Prep Prepare Solvent 0.2M CMPO + 5% v/v this compound in n-Dodecane Start->Prep Extraction Extraction Step Contact with Feed Solution (e.g., 3-4 M HNO₃) Prep->Extraction Separation1 Phase Separation Extraction->Separation1 Stripping Stripping Step Contact with Dilute Acid (e.g., 0.01 M HNO₃) Separation1->Stripping Separation2 Phase Separation Stripping->Separation2 Analysis Analysis & Evaluation Measure Distribution Ratios & Efficiency Separation2->Analysis End End Analysis->End

References

FAQ: Understanding and Troubleshooting Column Overload

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is column overload and how can I identify it? A: Column overload occurs when the amount of sample injected onto an HPLC column exceeds its capacity, leading to distorted peak shapes and shifting retention times. It's a common issue that can compromise quantitative results [1] [2].

There are two primary types of overload, each with distinct symptoms:

  • Mass Overload: This happens when the mass of the analyte is too high. It "saturates" the stationary phase at the head of the column, causing the peak to take on a right-sided "shark fin" shape and the retention time to decrease dramatically [2].
  • Volume Overload: This occurs when the volume of the injected sample is too large. The sample volume physically displaces a significant portion of the column's void volume, leading to a shark fin peak shape as well, but with a potential increase in retention time [2].

Q: What are the main troubleshooting steps for column overload? A: A systematic approach is required to diagnose and resolve overload.

1. Diagnose the Problem First, compare your chromatographic peaks against the typical symptoms outlined above. Is the peak shape distorted? Has the retention time shifted from a method development or validation run? A side-by-side comparison of a low-load and high-load injection can clearly reveal these effects [2].

2. Apply Corrective Measures Once you suspect overload, you can take several actions:

  • Reduce Sample Mass or Volume: The most direct solution is to dilute your sample and re-inject. For mass overload, reduce the injection volume or the concentration of your sample solution. For volume overload, reduce the injection volume [2].
  • Optimize Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than the mobile phase. A strong solvent (like 100% acetonitrile for a reversed-phase method) can cause peak distortion even at acceptable volumes, mimicking overload [2].
  • Consider the Analyte's State: Ionized compounds have a much lower loading capacity (10-50 times lower) than neutral compounds on conventional reversed-phase columns. If your analyte is ionized at the mobile phase pH, consider using a mixed-mode stationary phase designed to handle ionic interactions, which can significantly improve loadability [2].

Reference Tables for Column Loadability

The following tables provide practical estimates to help you avoid overload conditions.

Table 1: Theoretical Mass Load Estimates for Neutral Compounds [2]

Column Dimension (length x i.d. mm) Theoretical Loading Estimate (mg)
150 x 4.6 15
100 x 4.6 10
50 x 4.6 5
100 x 2.1 0.2
50 x 2.1 0.1
30 x 2.1 0.06

Table 2: Maximum Injection Volume Guidelines [2]

Sample Solvent Strength Maximum Injection Volume Guideline
100% Strong Solvent ≤ 10 µL
Stronger than Mobile Phase ≤ 25 µL
Similar to Mobile Phase ≤ 15% of the peak volume
Weaker than Mobile Phase Can be larger

Experimental Protocol: Performing a Loading Study

To empirically determine the optimal load for your specific method and analyte (such as Isodecanol), follow this protocol:

  • Prepare Sample Solutions: Create a series of sample solutions with concentrations varying by a factor of 10 (e.g., 1 µg/mL, 10 µg/mL, 100 µg/mL). If you are near the expected capacity, factors of 2 may be more appropriate.
  • Chromatographic Analysis: Inject a constant volume of each solution using your standard HPLC method.
  • Data Analysis: Plot the observed retention time and peak asymmetry against the mass injected on-column.
  • Determine Optimal Load: The maximum load is the highest mass where the retention time and peak shape remain constant. For quantitative analysis, it is best practice to work well below this maximum to ensure robustness [2].

Troubleshooting Workflow Diagram

The diagram below outlines a logical workflow for diagnosing and resolving column overload issues.

ColumnOverloadTroubleshooting Column Overload Troubleshooting Workflow Start Observed Peak Distortion or Retention Time Shift Diagnose Diagnose the Problem Type Start->Diagnose MassOverload Symptoms: - Shark Fin Peak - Decreased Retention Time Diagnose->MassOverload Probable Mass Overload VolumeOverload Symptoms: - Shark Fin Peak - Increased/Preserved Retention Time Diagnose->VolumeOverload Probable Volume Overload FixMass Corrective Actions for Mass Overload: 1. Dilute sample solution 2. Reduce injection volume 3. For ionized analytes, consider a mixed-mode column MassOverload->FixMass FixVolume Corrective Actions for Volume Overload: 1. Reduce injection volume 2. Ensure sample solvent is weaker than mobile phase VolumeOverload->FixVolume Verify Re-run Analysis and Verify Results FixMass->Verify FixVolume->Verify

Column Overload Troubleshooting Workflow

Key Considerations for this compound

While the general principles above apply, here are specific points to consider for this compound:

  • Analyte Properties: this compound is a fatty alcohol. Its polarity and solubility should guide your choice of sample solvent and mobile phase to avoid inadvertently creating a strong injection solvent [2].
  • Lack of Specific Data: The search results do not contain specific chromatographic methods or loadability data for this compound. Therefore, performing your own loading study, as described in the experimental protocol, is highly recommended to establish robust quantification methods.

References

Isodecanol versus Isononanol performance comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Experimental Toxicity Data

The table below summarizes key identifiers, calculated physical-chemical properties, and findings from a developmental toxicity study in rats [1] [2] [3].

Property Isononanol (INA) Isodecanol (IDA)
CAS Registry Number 27458-94-2 [2] 25339-17-7 [3]
Molecular Formula C₉H₂₀O [2] C₁₀H₂₂O [3]
Molecular Weight 144.58 g/mol [2] 158.85 g/mol [3]
Calculated Log Kow 3.22 [2] 3.71 [3]
Calculated Water Solubility 459.7 mg/L @ 25°C [2] 151.8 mg/L @ 25°C [3]
Developmental Toxicity (Rat) Maternal & fetal toxicity at 7.5 & 10 mmol/kg/day [1] [2] Maternal toxicity at 10 mmol/kg/day; low incidence of fetal effects at 10 mmol/kg/day [1] [3]
Significant Malformations Statistically significant increase at 7.5 mmol/kg/day [1] [2] Low incidence of rare malformations at 10 mmol/kg/day [1] [3]

Experimental Protocol: Developmental Toxicity

The key experimental data comes from a standardized prenatal developmental toxicity study. The methodology is summarized below [1]:

  • Objective: To evaluate the potential of the test materials to cause developmental effects, including malformations, in pregnant rats and their fetuses.
  • Test System: Wistar rats (commonly used strain in toxicology).
  • Dosing Regimen:
    • Route: Oral administration (gavage).
    • Doses: Equimolar doses of 0 (control), 1, 5, 7.5, and 10 mmol/kg/day.
    • Duration: Dosing occurred daily during the period of major organogenesis (gestation days 6 to 15).
  • Observations:
    • Maternal: Clinical signs, body weight, and feed consumption were monitored.
    • Developmental: Following cesarean section on gestation day 20, fetuses were examined for external, visceral, and skeletal alterations.
  • Data Analysis: Statistical methods were applied to compare treated groups to the control group to determine significant effects.

This workflow outlines the key stages of the developmental toxicity study:

G Start Study Initiation Grouping Animal Grouping (Wistar Rats, Pregnant) Start->Grouping Dosing Daily Gavage Dosing (0, 1, 5, 7.5, 10 mmol/kg/day) Gestation Days 6-15 Grouping->Dosing Observing In-life Observations (Maternal Health & Behavior) Dosing->Observing Sacrifice Terminal Procedure (Cesarean Section on Day 20) Observing->Sacrifice Analysis Fetal Examination (External, Visceral, Skeletal) Sacrifice->Analysis Reporting Data Analysis & Reporting Analysis->Reporting

Performance and Application Context

While direct experimental "performance" data for drug development is scarce, these chemicals have distinct properties that inform their use:

  • Structural and Functional Roles: Both are branched-chain primary alcohols used as intermediates or ingredients. This compound's higher molecular weight and log Kow suggest greater lipophilicity, which can influence skin penetration and distribution in biological systems [2] [3].
  • Industrial Application and R&D Trends: Both are used in plasticizers, lubricants, and surfactants [4] [5]. Isononanol's market is heavily driven by its use in flexible PVC plasticizers[DINP], while both see use in personal care and cosmetics as fragrance ingredients or emollients [2] [3] [6]. This indicates their functional properties like solvency and stability are valued in formulations.
  • Toxicology Insights: The developmental toxicity study shows that the potential for adverse effects must be evaluated on a case-by-case basis, as the branched-chain alcohols tested showed "differential responses" [1]. This is a critical consideration for any pharmaceutical or cosmetic application.

How to Proceed with Your Research

The available public data provides a strong foundation in toxicology but is limited for direct drug development comparisons. You can deepen your research by:

  • Consulting Specialty Databases: Search deeper into toxicology and chemical databases like TOXNET, EPA's CompTox, or commercial chemical safety data sources for more endpoint studies.
  • Investigating Patent Literature: Search patent filings in your specific application area (e.g., "transdermal penetration enhancers") for proprietary performance data on these compounds.
  • Supplier Inquiry: Contact technical departments of major chemical manufacturers (e.g., BASF, Evonik, KH Neochem) for confidential technical data sheets and application notes [6].

References

Isodecanol purity validation against pharmacopeial standards

Author: Smolecule Technical Support Team. Date: February 2026

What the Search Results Provide

The search results confirm that isodecanol is used as a reference standard in pharmaceutical development but do not contain the purity specifications or comparative experimental data you require.

  • Use as a Reference Standard: One source indicates that this compound is used as a "reference standard for traceability against pharmacopeial standards (USP or EP)" [1]. This confirms its relevance to your task but does not detail the standards themselves.
  • Basic Chemical Identification: Some basic physicochemical properties were found, such as density and boiling point [2], but these are general properties, not the purity criteria set by pharmacopeias.
  • Predominantly Market-Focused Information: Most of the search results are market reports discussing trends, growth, and key players [3] [4] [5]. They do not include analytical procedures or purity validation protocols suitable for a scientific guide.

Suggested Framework for Your Guide

Once you have the pharmacopeial data, you can structure your guide to meet your audience's needs. The table below outlines a potential framework.

Comparison Aspect Potential Parameters to Include
Purity Specifications Assay value (e.g., Not less than 98.0%), limits for impurities, water content, residue on ignition.
Identity Tests Infrared (IR) spectroscopy, Gas Chromatography retention time.
Key Analytical Methods Gas Chromatography (GC) for assay and organic impurities [6], Karl Fischer titration for water content.
Performance vs. Alternatives Comparison of properties (e.g., solubility, viscosity) with other alcohols like decanol or octanol.

Proposed Experimental Workflow

Below is a generalized experimental workflow for purity validation using Gas Chromatography, which is a standard method for analyzing volatile substances like this compound [6].

G Start Start: Purity Validation Prep Sample & Std. Prep. Weigh and dilute with appropriate solvent Start->Prep Inst GC System Setup Configure column, carrier gas, oven temperature program Prep->Inst Inj Sample Injection Inst->Inj Run GC Analysis & Data Acquisition Inj->Run Proc Data Processing Integrate peaks, calculate % purity and impurities Run->Proc Comp Compare Results vs. Pharmacopeial Specifications Proc->Comp EndPass Result: Compliant Comp->EndPass Meets Criteria EndFail Result: Non-Compliant Comp->EndFail Fails Criteria

References

Common Techniques for Quantifying Alcohols like Isodecanol

Author: Smolecule Technical Support Team. Date: February 2026

While not specific to Isodecanol in the searched literature, the following analytical techniques are standard in the field for quantifying organic compounds and could be adapted for your purpose.

Technique Principle Potential Application to this compound
Chromatography Separates mixture components based on partitioning between mobile and stationary phases. Primary method for separating this compound from complex sample matrices before detection [1].
Mass Spectrometry (MS) Identifies and quantifies compounds based on mass-to-charge ratio of ions. Could provide high sensitivity and specificity for this compound detection and quantification [1].
Combined Techniques Hyphenated techniques like GC-MS or LC-MS combine separation power with sensitive, specific detection. Likely the most robust approach for accurate quantification in complex mixtures (e.g., biological or environmental samples) [1].

The following diagram outlines a general workflow for developing and validating a quantification method, such as one based on LC-MS:

G cluster_dev Method Development cluster_val Key Validation Parameters Start Method Development and Validation Dev1 Sample Preparation (Extraction, Purification) Start->Dev1 Val1 Specificity/ Selectivity Start->Val1 Dev2 Chromatographic Separation (GC/LC) Dev1->Dev2 Dev3 Mass Spectrometric Detection (MS) Dev2->Dev3 Val2 Linearity and Range Val3 Accuracy Val4 Precision (Repeatability) Val5 Limit of Detection (LOD) Val6 Limit of Quantification (LOQ) Val7 Robustness

References

Isodecanol bio-based versus petroleum-based analysis

Author: Smolecule Technical Support Team. Date: February 2026

Isodecanol Overview

This compound is a versatile chemical compound, a branched-chain fatty alcohol used across various industries. The table below summarizes its core applications and the properties that make it suitable for them [1] [2] [3].

Application Area Specific Uses Key Functional Properties
Plasticizers PVC, flexible plastics, cables, synthetic lubricants, oiliness additives Chemical stability, polymer compatibility, enhances flexibility and durability [1] [3] [4]
Surfactants & Emulsifiers Shampoos, body washes, household cleaners, agricultural surfactants Amphiphilic nature, reduces surface tension, stabilizes emulsions [1] [2] [3]
Personal Care & Cosmetics Skincare, haircare products, fragrances Emollient, solvent, mild odor, non-irritating, viscosity regulator [2] [3] [4]
Solvents & Coatings Paints, environmentally friendly coatings, industrial solvents Low volatility, solvency, stabilizer [1] [2]

Production Process

The conventional production of petroleum-based this compound is a well-established process. The diagram below illustrates the standard industrial method, while emerging bio-based pathways are described thereafter.

IsodecanolProduction OlefinFeedstock Petrochemical Feedstock (Nonenes) Step1 Hydroformylation (Oxo Process) Reaction with CO OlefinFeedstock->Step1 Step2 Aldehyde Intermediate Step1->Step2 Catalyst Step3 Hydrogenation (Reduction) Step2->Step3 Step4 This compound Product (C10H22O) Step3->Step4

Standard Production Workflow

  • Feedstock: The process begins with nonenes, olefins derived from petrochemical sources [3].
  • Hydroformylation (Oxo Process): Nonenes react with carbon monoxide (CO) in the presence of a catalyst (e.g., cobalt) to form an aldehyde intermediate [3].
  • Hydrogenation: The aldehyde intermediate is then hydrogenated (reduced) to produce the final product, this compound [3].

Emerging Bio-based Production The search results indicate a clear market trend and research focus on developing bio-based this compound to replace petroleum-based sources [4]. While specific processes for this compound were not detailed, the general approach for similar bio-based chemicals involves:

  • Feedstock: Using renewable resources like plant oils, biowaste, or agricultural wastes [5] [4].
  • Process: Employing fermentation or other biotechnological methods to convert these feedstocks into the target chemical [6] [4]. One report notes that companies like Global Bioenergies are active in developing such processes for similar compounds [6].

Comparative Analysis & Data Gaps

The following table consolidates the available information and highlights the current data gaps regarding a direct bio-based vs. petroleum-based comparison.

Comparison Aspect Petroleum-Based this compound Bio-Based this compound (Projected)
Feedstock Source Petrochemical (nonenes) [3] Renewable resources (plant oils, biowaste) [5] [4]
Production Method Oxo synthesis (hydroformylation, hydrogenation) [3] Fermentation and biotechnology [6] [4]
Key Market Driver Performance in various applications [1] [4] Sustainability and environmental regulations [5] [4]
Environmental Impact Contributes to fossil resource depletion; conventional production has associated emissions [5] Potentially lower carbon footprint; promotes circular economy [5] [4]
Price & Production Cost Subject to volatility of crude oil prices [7] [4] Currently higher production costs; a key challenge for market adoption [6] [4]
Performance/Quality Data Well-documented properties (solvency, stability, etc.) [1] [2] [3] Information Gap: Specific experimental data on purity, isomer distribution, and direct performance comparison is not publicly available.
Experimental Protocols Standard industrial chemical synthesis [3] Information Gap: Detailed methodologies for bio-production and testing are not found in public domain reports.

References

Isodecanol competitive landscape analysis 2025

Author: Smolecule Technical Support Team. Date: February 2026

Isodecanol Competitive Landscape 2025

The table below summarizes the key players and dynamics shaping the global this compound market.

Aspect Analysis & Key Players
Leading Companies BASF, Sasol Limited, RAG-Stiftung, Jarchem Industries Inc., New Japan Chemical, Kokyu Alcohol Kogyo, Kisco [1] [2].
Competitive Strategies Focus on strategic partnerships, production capacity expansions, and geographical diversification [1]. Companies are also investing in R&D to develop sustainable and high-purity grades [1] [3].
Level of M&A Activity Moderate, aimed at consolidating production capacity and expanding market reach. The total value of M&A deals in the past five years is estimated at around $500 million [1].
Key Differentiators Product quality & purity, supply chain reliability, investment in innovation & sustainable production, and regulatory compliance (e.g., REACH, ISO) [4].

This compound vs. Alternative Products

The following table compares this compound with other commonly used alcohols across key performance and application parameters.

Product Name Key Characteristics Primary Applications Performance & Market Notes
This compound Branched-chain fatty alcohol; low viscosity, high solvency [1]. Plasticizers, lubricants, surfactants, coatings, personal care products [5] [1]. Preferred for specific properties in certain applications; faces competition but often irreplaceable [1].
2-Ethylhexanol (2-EH) Important plasticizer alcohol [6]. Production of dioctyl phthalate and other plasticizers for PVC [6]. The most widely used plasticizer alcohol; demand driven by construction and automotive sectors [6].
Isononyl Alcohol Important plasticizer alcohol [6]. Production of plasticizers like DINP [6]. Used in high-performance applications; part of the shift towards non-phthalate plasticizers [6].
Octyl Decyl Alcohol (ODA) Emolliency, solubility, and stability [4]. Cosmetics, personal care, and industrial applications [4]. Valued in formulations for personal care; vendors compete on quality, purity, and eco-friendly processes [4].

Regional Market Dynamics

Market dynamics and growth potential vary significantly across different regions, influenced by local industry and regulations.

Region Market Characteristics & Growth Catalysts
Asia-Pacific Fastest-growing region, driven by rapid industrialization in China, India, and Southeast Asia. Strong demand from construction, automotive, and consumer goods sectors [1] [6] [3].
Europe Mature market with a strong focus on sustainability. Growth is driven by innovation in bio-based and non-phthalate alternatives, shaped by stringent EU regulations (e.g., REACH) [1] [6] [3].
North America Mature market with a robust chemical manufacturing base. Demand is stable, driven by construction and automotive industries, with a shift towards bio-based and phthalate-free plasticizers [1] [6] [3].

This compound Production Process

While detailed experimental protocols for product comparison were not available, the core production process of this compound, which involves several key stages, is well-documented. The following diagram illustrates this general workflow:

G Start Feedstock Input (Fatty Acids or Petrochemical Sources) A Catalytic Hydrogenation (Reactor) Start->A Raw Materials B Distillation & Separation (Distillation Columns) A->B Crude Alcohol Mix C Purification B->C Separated Streams D Quality Control & Automated Monitoring C->D Purified this compound End Final Product (High-Purity this compound) D->End

Process Overview: The primary production method for this compound is catalytic hydrogenation, where raw materials like fatty acids or fatty acid methyl esters are converted into alcohols [5]. This process relies on specialized hardware including reactors, distillation columns, and purification units [5]. Modern production facilities heavily utilize automation and real-time monitoring with sensors and software to control temperature, pressure, and reaction times to maximize yield and purity [5]. Compliance with safety and environmental standards like REACH is critical throughout the process [5].

What the Analysis Reveals and Its Limits

This analysis outlines the competitive and technical landscape of this compound:

  • The market is consolidated with global chemical giants, where competition revolves around quality, supply chain reliability, and sustainability.
  • This compound holds a unique position against alternatives due to its specific properties, though it competes closely with other alcohols in the plasticizer and personal care markets.
  • The industry is trending towards bio-based alternatives and high-purity grades, driven by environmental regulations and demanding downstream applications.

However, a key limitation is the lack of publicly available, head-to-head experimental data (e.g., side-by-side performance tests in specific formulations) that would be needed for the detailed comparison guides you are creating. The information available is largely from market reports that discuss applications and trends at a commercial level.

To acquire the experimental data, you may need to:

  • Consult scientific journals and patents for specific performance studies.
  • Contact technical teams at the leading manufacturers listed (e.g., BASF, Sasol) directly, as they often possess detailed application notes and performance data.

References

Isodecanol market share by region and application

Author: Smolecule Technical Support Team. Date: February 2026

Market Share by Application

Isodecanol's versatility is reflected in its wide range of applications across several industries. The demand is segmented across various key sectors, with personal care and industrial applications being the most prominent.

Application Key Uses Market Influence & Characteristics
Surfactants & Detergents Key ingredient in non-ionic surfactants for household and industrial cleaners [1]. Driven by demand for cleaning products; also used as antimicrobial treatment in agriculture [2] [1].
Personal Care & Cosmetics Used as an emollient, solvent, and fragrance ingredient in skincare, haircare, and perfumes [3] [4] [5]. A major growth driver, fueled by consumer demand for high-quality, eco-friendly products [3] [4].
Lubricants Serves as a base for high-performance lubricant esters and oiliness additives [2] [1]. Valued for low viscosity and high lubricity in industrial and automotive sectors [2].
Plasticizers Used to increase flexibility and durability of plastics like PVC [5]. Demand linked to construction, automotive, and packaging industries [5].
Pharmaceuticals Used in topical formulations as a solvent and penetration enhancer (Pharmaceutical Grade) [5]. Requires high-purity grades; demand supported by stringent safety standards and R&D [5].
Other Industrial Uses Acts as an antifoaming agent in textiles and a solvent in uranium refining and other chemical processes [1]. Supports various niche industrial sectors.

Methodologies for Market Analysis

The data in this guide comes from comprehensive market research conducted by specialized firms. Understanding their methodologies can help you assess the data's reliability. The process generally involves a mix of primary and secondary research, as illustrated below.

cluster_primary Primary Research Methods cluster_secondary Secondary Research Sources Start Market Data Collection Primary Primary Research Start->Primary Secondary Secondary Research Start->Secondary Analysis Data Analysis & Validation Primary->Analysis Secondary->Analysis Output Market Report & Forecast Analysis->Output p1 Industry Interviews (Manufacturers, Distributors) p2 Expert Consultations p3 Direct Customer Surveys s1 Company Financial Reports & SEC Filings s2 Industry Publications & Trade Journals s3 Government Statistics & Regulatory Databases

Figure: Market research for chemicals like this compound typically involves a combination of primary and secondary research methods to collect data, which is then analyzed and validated to produce a final market report and forecast.

  • Primary Research: This involves direct engagement to gather firsthand information [6]. Methods include:
    • Structured interviews with key opinion leaders (KOLs), executives from leading companies (e.g., BASF, Sasol), and distributors [2] [7].
    • Surveys and questionnaires targeting end-users in key industries to understand consumption patterns and demand drivers [4].
  • Secondary Research: This involves consolidating existing public and proprietary data [8], including:
    • Financial Analysis: Reviewing annual reports and SEC filings of public companies to estimate sales volumes and market presence [2].
    • Literature Review: Analyzing scientific publications, trade journals, and existing syndicated reports to establish baseline data and identify trends [3] [8].
    • Regulatory Monitoring: Scanning databases of agencies like the EPA and ECHA (for REACH) to assess the impact of regulations on market dynamics [3].
  • Data Triangulation and Validation: The collected data undergoes rigorous analysis, including statistical modeling and trend analysis. A key step is data triangulation, where findings from primary and secondary sources are cross-verified to ensure accuracy and reliability before being published in reports [2] [6].

Key Market Trends and Drivers

Understanding the forces shaping the this compound market can provide valuable context beyond raw numbers.

  • Sustainability and Regulation: Stricter global environmental policies (e.g., EU Green Deal, REACH) are pushing manufacturers toward green chemistry and sustainable production methods. Companies that adapt early are gaining a competitive advantage [3].
  • Bio-based Alternatives: There is growing research and interest in developing bio-based this compound from renewable feedstocks, driven by demand for eco-friendly products [2] [5].
  • Supply Chain and Cost Factors: The market is sensitive to fluctuations in the price of raw materials like nonene and palm oil [1] [9]. Establishing a resilient supply chain and efficient production process (like the Oxo process) is crucial for cost competitiveness [1] [6].

References

×

Physical Description

Isodecyl alcohol is a colorless liquid with a mild alcohol odor. Floats on water. (USCG, 1999)
Liquid
Colorless liquid; [HSDB]
Clear colorless liquid; [EPA ChAMP: Hazard Characterization] Odor of alcohol; [ExxonMobil MSDS]
SLIGHTLY VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

158.167065321 g/mol

Monoisotopic Mass

158.167065321 g/mol

Boiling Point

428 °F at 760 mmHg (USCG, 1999)
220 °C

Flash Point

220 °F (USCG, 1999)
220 °F
104 °C o.c.

Heavy Atom Count

11

Vapor Density

5.5 (AIR= 1)
Relative vapor density (air = 1): 5.5

Density

0.841 at 68 °F (USCG, 1999)
0.8395
Relative density (water = 1): 0.84

Odor

WEAK ALCOHOLIC

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

less than 140 °F (USCG, 1999)
FP: LESS THAN 140 °F= LESS THAN 60 °C= LESS THAN 333 DEG K
7 °C

UNII

3160X491M7

Vapor Pressure

0.02 [mmHg]
0.0207 mm Hg at 25 °C
Vapor pressure, kPa at 70 °C: 0.13

Impurities

By-products of propylene-butylene polymerization/to produce isodecyl alcohol/are isooctyl and isononyl alcohols

Methods of Manufacturing

Reaction of nonenes, carbon monoxide, and hydrogen using a cobalt catalyst (oxo process), followed by hydrogenation
Polymerization of propylenes and butenes with phosphoric acid at 200 °C and 3040-6080 kPa to give a mixture of branched olefins /which upon alkaline hydrolysis/ gives isodecyl alcohol.

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
Plastics Material and Resin Manufacturing
Isodecanol: ACTIVE
Alcohols, C9-11-iso-, C10-rich: ACTIVE
Alcohols, C9-11-branched: ACTIVE
Commercial products from the family of 6 to 11 carbon alcohols that make up the plasticizer range are available both as ... pure single carbon chain materials and as complex isomeric mixtures. Commercial descriptions of plasticizer range alcohols are ... in general a ... pure material is called "-anol" /eg, 1-decanol/, and the mixtures are called "-yl alcohol /eg, decyl alcohol/ or "iso...yl alcohol" /eg, isodecyl alcohol/.

Storage Conditions

Materials which are toxic as stored or which can decompose into toxic components ... should be stored in a cool well ventilated place, out of the direct rays of the sun, away from areas of high fire hazard, and should be periodically inspected. Incompatible materials should be isolated ...

Dates

Last modified: 11-23-2023

Explore Compound Types